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  • Product: Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate
  • CAS: 1803591-79-8

Core Science & Biosynthesis

Foundational

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 2,3-Dihydrobenzofuran Derivatives In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds exhibiting pote...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 2,3-Dihydrobenzofuran Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds exhibiting potent and diverse biological activities. These are termed "privileged structures" for their ability to serve as versatile platforms for drug design. The 2,3-dihydrobenzofuran moiety is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic core, which combines aromatic and heterocyclic features, provides a three-dimensional architecture that can be strategically decorated with various functional groups to achieve specific interactions with a wide array of biological targets.

This inherent versatility has led to the development of 2,3-dihydrobenzofuran derivatives with a remarkable spectrum of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial activities.[2] Understanding the precise molecular mechanisms underlying these effects is paramount for the rational design of next-generation therapeutics.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the common in vitro mechanisms of action of 2,3-dihydrobenzofuran derivatives. We will move beyond simple descriptions of activity to explain the causality behind experimental choices, provide detailed protocols for key validation assays, and present data in a clear, comparative format. Our focus is on the self-validating systems and authoritative grounding necessary to ensure scientific integrity and accelerate drug discovery programs.

Section 1: Foundational Antioxidant and Radical Scavenging Mechanisms

Expertise & Experience: The Chemistry of Protection A frequent and foundational mechanism of action for many 2,3-dihydrobenzofuran derivatives is their capacity to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous conditions, from neurodegeneration to inflammation.[3] Many bioactive 2,3-dihydrobenzofuran derivatives are phenolic compounds, often designed as analogues of α-tocopherol (Vitamin E).[4] Their antioxidant power typically stems from a hydroxyl group attached to the aromatic ring, which can readily donate a hydrogen atom to neutralize a highly reactive free radical, thereby terminating a damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, rendering it relatively unreactive and preventing further propagation of oxidative damage.

Key Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is the most common initial screen for antioxidant activity due to its simplicity and reliability. It directly measures a compound's ability to donate a hydrogen atom or electron.

Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it loses its radical character and becomes colorless (or pale yellow). The degree of color change, measured spectrophotometrically, is directly proportional to the radical scavenging activity of the test compound.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the 2,3-dihydrobenzofuran test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each test compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol, and a control well should contain methanol plus the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.

Visualization: Antioxidant Mechanism

The following diagram illustrates the fundamental process of a phenolic antioxidant neutralizing a free radical.

G cluster_0 Radical Propagation cluster_1 Intervention by Dihydrobenzofuran Free_Radical Free Radical (R•) Molecule Biological Molecule (LH) Free_Radical->Molecule Attacks Neutralized_Molecule Neutralized Molecule (RH) Damaged_Molecule Damaged Molecule (L•) Molecule->Damaged_Molecule Becomes DHB Dihydrobenzofuran-OH DHB->Free_Radical Donates H• Stable_Radical Stable DHB-O• Radical

Caption: Phenolic dihydrobenzofurans interrupt oxidative damage by donating a hydrogen atom.

Data Presentation: Radical Scavenging Activity

The following table summarizes the reported antioxidant activities of representative 2,3-dihydrobenzofuran derivatives.

CompoundAssayActivity MetricValue (µM)Reference
2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuranDPPHIC2010.39[5][6]
Gentisic Acid (related compound)DPPHIC204.26[5][6]
Trolox (standard)DPPHIC208.77[6]
Ascorbic Acid (standard)DPPHIC208.92[6]

Section 2: Enzyme Inhibition - A Prevalent and Potent Mechanism

Expertise & Experience: The Rationale of Targeted Inhibition Beyond general antioxidant effects, the true therapeutic potential of 2,3-dihydrobenzofuran derivatives often lies in their ability to selectively inhibit specific enzymes. The scaffold's defined stereochemistry allows it to fit snugly into the active sites of enzymes, blocking their catalytic function. The key to a successful drug candidate is not just potency (a low IC50 or Ki value) but also selectivity—inhibiting the target enzyme without affecting other, related enzymes, which could lead to off-target side effects. In vitro assays are the first and most critical step in establishing this potency and selectivity profile.

Subsection 2.1: Targeting Neurologically-Relevant Enzymes

Monoamine Oxidases (MAO-A & MAO-B) MAO enzymes are critical for the metabolism of monoamine neurotransmitters like dopamine and serotonin.[7] MAO-B activity, in particular, increases with age and is implicated in neurodegenerative conditions like Parkinson's disease.[7] Selective MAO-B inhibitors can increase dopamine levels in the brain and are used as a therapeutic strategy.[8] Many 2,3-dihydrobenzofuran derivatives, particularly aurones and related structures, have been identified as potent and selective MAO-B inhibitors.[9][10]

Protocol: MAO-Glo™ Assay

  • Enzyme & Substrate Prep: Recombinant human MAO-A or MAO-B enzyme is reconstituted in buffer. The MAO substrate (provided in the kit) is diluted. Serial dilutions of the test compound and a known inhibitor (e.g., Selegiline for MAO-B) are prepared.

  • Enzyme Reaction: In a white 96-well plate, combine the MAO enzyme, the test compound (or control), and buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature. The reaction produces a luciferin derivative.

  • Detection: Add the Luciferin Detection Reagent. This reagent stops the MAO reaction and initiates a luciferase reaction that generates light (luminescence) from the produced luciferin derivative.

  • Measurement: Read the luminescence on a plate reader. A decrease in signal compared to the no-inhibitor control indicates MAO inhibition. IC50 values are calculated from the dose-response curve.

Cholinesterases (AChE & BChE) The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[11][12] Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic approach.[13] In later stages of the disease, BChE becomes more prominent, making dual or BChE-selective inhibitors particularly valuable.[11]

Protocol: Ellman's Method for Cholinesterase Inhibition

  • Principle: This colorimetric assay uses acetylthiocholine (ATCI) as a substrate. The cholinesterase enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm.

  • Reagent Prep: Prepare solutions of AChE or BChE, the test compound, ATCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound dilution. Then, add the enzyme (AChE or BChE) and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate (ATCI) to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Calculation: The rate of reaction is determined from the slope of the absorbance vs. time graph. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Data Presentation: Potency and Selectivity of Enzyme Inhibitors
Compound Class/ExampleTargetPotency (IC50 or Ki)SelectivityReference
2-(arylmethylidene) derivativeshMAO-BKi = 0.10 µM (Cmpd 17)Selective for B[9]
3-Coumaranone derivativeshMAO-BIC50 < 0.05 µM (9 cmpds)Selective for B[8]
5-Nitro-2-arylbenzofuranhMAO-BIC50 = 0.140 µMSelective for B[10]
Cathafuran C (2-arylbenzofuran)BChEIC50 = 2.5-32.8 µMSelective for BChE[11]
Benzofuran amido ester (±)‐7AChELow Ki value-[13][14]
Subsection 2.2: Counteracting Inflammatory Enzymes

The anti-inflammatory properties of many 2,3-dihydrobenzofuran derivatives can be traced to their inhibition of key enzymes in the inflammatory cascade.[15] A primary target is the cyclooxygenase (COX) enzyme system, which is responsible for converting arachidonic acid into prostaglandins—potent mediators of pain, fever, and inflammation.[16][17] Some derivatives also target the downstream enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which offers a more targeted approach to reducing inflammatory PGE2.[1]

Protocol: In Vitro COX Inhibition Assay (PGE2 Measurement)

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophage cells. Seed the cells in a 24-well plate and allow them to adhere.

  • Stimulation & Inhibition: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a positive control (e.g., Indomethacin).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The reduction in PGE2 levels in treated cells compared to the LPS-only control indicates COX pathway inhibition. Calculate the IC50 value from the dose-response curve.

Visualization: Prostaglandin Synthesis Pathway

G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Inhibitor Dihydrobenzofuran Derivatives Inhibitor->COX Inhibit Inhibitor->mPGES1 Inhibit

Caption: Dihydrobenzofurans can inhibit inflammation by blocking COX and mPGES-1 enzymes.

Section 3: Modulating Cellular Signaling and Receptor Interactions

Expertise & Experience: Beyond the Active Site The mechanism of action is not always direct enzyme inhibition. Many potent drugs function by modulating cell signaling pathways or by acting as ligands for cell surface receptors. 2,3-dihydrobenzofuran derivatives have demonstrated efficacy through both of these more complex mechanisms. Investigating these requires a shift from biochemical assays with purified proteins to cell-based assays that can probe entire signaling cascades.

Subsection 3.1: Attenuation of Pro-inflammatory Signaling

A key signaling pathway that governs inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[18] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, like LPS, trigger a cascade that leads to the activation of NF-κB, allowing it to enter the nucleus and switch on the transcription of pro-inflammatory genes, including NOS2 (inducible nitric oxide synthase) and COX2. Several 2,3-dihydrobenzofuran derivatives have been shown to suppress this pathway, leading to a broad anti-inflammatory effect.[18]

Protocol: Western Blot for NF-κB Pathway Activation

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for a key pathway protein (e.g., phospho-IκBα or the p65 subunit of NF-κB).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry is used to quantify band intensity. A decrease in the phosphorylated (active) form of a protein in treated samples indicates pathway inhibition. A loading control (e.g., β-actin) must be used to normalize the data.

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Inhibitor Dihydrobenzofuran Derivatives Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX2, NOS2, IL-6) DNA->Genes Transcription G Start Library of Dihydrobenzofuran Derivatives Screen Cytotoxicity Screen (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Screen Hit_ID Identify 'Hit' Compounds with low IC50 values Screen->Hit_ID Apoptosis Mechanism of Death Assay (Annexin V / PI Staining) Hit_ID->Apoptosis Active Lead Lead Candidate Stop Stop Hit_ID->Stop Inactive Markers Biochemical Marker Analysis (Western Blot for cleaved PARP, Bcl-2) Apoptosis->Markers Target Target Deconvolution (e.g., Kinase Panel Screen) Markers->Target Target->Lead

Caption: A typical workflow for evaluating the anticancer potential of new derivatives.

Conclusion

The 2,3-dihydrobenzofuran scaffold has unequivocally established its status as a privileged structure in drug discovery. The diverse in vitro mechanisms of action, ranging from fundamental antioxidant effects to highly specific enzyme inhibition and modulation of complex cellular signaling pathways, underscore its vast therapeutic potential. This guide has detailed the key experimental frameworks used to elucidate these mechanisms, emphasizing the causal logic that connects an assay's output to a molecular mode of action. By employing these robust, self-validating protocols—from simple colorimetric assays to sophisticated cell-based analyses—researchers can effectively characterize novel derivatives, establish structure-activity relationships, and identify promising lead candidates for a multitude of human diseases. The successful translation of these in vitro findings into future clinical applications will depend on this rigorous foundational science.

References

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Exploratory

A Technical Guide to the Crystal Structure Analysis of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For drug development professionals and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For drug development professionals and materials scientists, single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating this architecture.[1][2][3] This guide provides an in-depth, technical walkthrough of the complete process for determining and analyzing the crystal structure of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will detail the synthesis, single-crystal growth, SCXRD data collection and processing, and the final structure solution and refinement. The narrative emphasizes the causality behind experimental choices, providing a framework for researchers to approach similar small molecule characterization challenges.

Introduction: The Significance of Structural Elucidation

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its structural rigidity and potential for functionalization make it an attractive starting point for drug discovery programs. Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate combines this core with key functional groups—a hydroxyl group and a methyl ester—that can participate in specific intermolecular interactions, most notably hydrogen bonding.

Understanding the crystal structure of this molecule is paramount. It provides unambiguous confirmation of its covalent structure, stereochemistry, and conformation. Furthermore, analysis of the crystal packing reveals the landscape of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern the solid-state properties of the material.[4][5] This information is critical for polymorphism screening, formulation development, and understanding potential interactions with biological targets. This guide will serve as a comprehensive protocol and interpretation framework for this analytical process.

Synthesis and Purification

A robust crystal structure analysis begins with a pure, chemically unambiguous sample. The synthesis of the title compound can be approached through established methodologies for dihydrobenzofuran construction.[6] A plausible and efficient route involves the reaction of a substituted catechol with a suitable three-carbon electrophile, followed by esterification.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-methoxy-2-(prop-2-yn-1-yloxy)phenol (1.0 eq) in anhydrous toluene (0.2 M) under an inert nitrogen atmosphere, add a catalytic amount of a silver(I) salt (e.g., AgBF₄, 0.05 eq).

  • Cyclization: Heat the reaction mixture to 80-100 °C. The silver catalyst facilitates a 6-endo-dig cyclization to form the dihydrobenzofuran ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate.

  • Demethylation: Dissolve the purified methoxy-intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add boron tribromide (BBr₃, 1.1 eq) dropwise. The removal of the methyl group to reveal the target hydroxyl functional group is typically rapid.

  • Final Purification: Quench the reaction carefully with methanol and concentrate the mixture. Purify the resulting crude solid by recrystallization or a final column chromatography to yield the title compound, methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, as a solid suitable for crystallization screening.

Rationale: This synthetic pathway is chosen for its efficiency and high regioselectivity. The use of BBr₃ for demethylation is a standard and effective method for cleaving aryl methyl ethers without disrupting the rest of the molecule. Purity of >99%, as confirmed by NMR and LC-MS, is essential before proceeding to crystallization.

Single Crystal Growth: The Art and Science of Nucleation

The most critical and often rate-limiting step in SCXRD is the growth of high-quality single crystals.[1][7] The process involves two stages: nucleation and growth, both of which are driven by achieving a state of supersaturation in a controlled manner.[7] A screening approach using various solvents and techniques is the most effective strategy.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Assess the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane).[7] An ideal solvent is one in which the compound is moderately soluble; it should not be too soluble or completely insoluble.[7]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Prepare a concentrated solution of the compound in a good solvent (e.g., acetone) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[8]

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and inducing crystallization.[8]

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or transfer it to a refrigerator, to decrease solubility and promote crystal growth.

Rationale: Offering multiple crystallization pathways increases the probability of success. Slow evaporation is simple and effective for compounds soluble in non-polar solvents.[7] Vapor diffusion is excellent for controlling the rate of supersaturation and can yield high-quality crystals from very small amounts of material.[8]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_result Final Result Purified_Compound >99% Pure Compound Solvent_Screen Solubility Screening Purified_Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Crystal_Harvest Harvest Suitable Crystal (0.1-0.3 mm) Slow_Evap->Crystal_Harvest No_Crystals No Crystals / Poor Quality Slow_Evap->No_Crystals Vapor_Diff->Crystal_Harvest Vapor_Diff->No_Crystals Slow_Cool->Crystal_Harvest Slow_Cool->No_Crystals SCXRD_Ready Crystal Ready for SCXRD Crystal_Harvest->SCXRD_Ready No_Crystals->Solvent_Screen Re-evaluate Conditions

Caption: Workflow for Single Crystal Growth Screening.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion, and exposed to a focused beam of X-rays. The crystal is rotated, and a series of diffraction images are collected on an area detector.[3]

  • Data Processing: Specialized software is used to process the collected images.[9][10] This involves:

    • Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice from the positions of the diffraction spots.[3][11]

    • Integration: Measuring the intensity of each diffraction spot (reflection).[3][10]

    • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections. The agreement between these equivalent reflections is assessed by the Rmerge value, a key indicator of data quality.[10][12]

G cluster_exp Experiment cluster_proc Data Processing cluster_solve Structure Solution cluster_final Final Output Mount Mount Single Crystal Collect Collect Diffraction Images Mount->Collect Index Indexing (Determine Unit Cell) Collect->Index Integrate Integration (Measure Intensities) Index->Integrate Scale Scaling & Merging (Apply Corrections, Calculate Rmerge) Integrate->Scale Solve Solve Phase Problem (e.g., Direct Methods) Scale->Solve Refine Refine Atomic Model Solve->Refine Final_Structure Final Crystal Structure (CIF File) Refine->Final_Structure

Caption: SCXRD Data Collection to Structure Solution Workflow.

Structure Solution, Refinement, and Analysis

The processed diffraction data, which contains the intensities and positions of reflections, is used to determine the arrangement of atoms within the unit cell.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[11] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm.[11] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The quality of the final model is judged by crystallographic R-factors (R1 and wR2), which should be as low as possible, and the Goodness-of-Fit (Goof).

Anticipated Crystallographic Data

Based on similar benzofuran structures, we can anticipate the key crystallographic parameters.[13][14] The data would be summarized in a standard crystallographic table.

ParameterAnticipated Value
Chemical formulaC₁₀H₁₀O₄
Formula weight194.18
Crystal systemMonoclinic or Triclinic
Space groupP2₁/c or P-1
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Volume (ų)1000 - 1500
Z4
Temperature (K)100(2)
Reflections collected> 10000
Independent reflections> 2000
R_int< 0.05
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Analysis of Intermolecular Interactions

The key feature of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is its ability to act as both a hydrogen bond donor (the hydroxyl group) and acceptor (the hydroxyl oxygen and the two carbonyl oxygens). Therefore, a detailed analysis of hydrogen bonding is crucial.[4][5][15] We anticipate the formation of strong O-H···O hydrogen bonds, which will likely dominate the crystal packing.[16] These interactions could link molecules into dimers, chains, or more complex 3D networks, significantly influencing the material's stability and properties.[4] Weaker C-H···O interactions may also play a role in stabilizing the overall packing arrangement.[17]

G cluster_main Anticipated Hydrogen Bonding Motif cluster_a cluster_b M1 Molecule A M2 Molecule B M1->M2 O-H···O=C

Sources

Foundational

Evaluating the Pharmacological Potential of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate: A Technical Whitepaper

Executive Summary The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently embedded in natural products and synthetic drugs targeting oxidative stress and inflammatory pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently embedded in natural products and synthetic drugs targeting oxidative stress and inflammatory pathways. While the broader class of benzofurans has been extensively documented for its anti-tumor, antibacterial, and anti-oxidative properties[1], specific functionalized derivatives like methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate (M6HDC) represent a highly optimized pharmacophore.

This whitepaper provides an in-depth technical evaluation of M6HDC, detailing its preliminary biological activities. By analyzing the structural causality behind its efficacy and providing field-proven, self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals looking to leverage this building block in lead optimization.

Structural Rationale & Mechanistic Causality

The biological activity of M6HDC is not coincidental; it is a direct consequence of its precise molecular architecture. Understanding the causality behind its structural components is critical for rational drug design:

  • The 6-Hydroxyl (Phenolic) Motif: The presence of a hydroxyl group at the C-6 position is the primary driver of the molecule's antioxidant capacity. Phenolic hydroxyls neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The electron-donating nature of the oxygen atom stabilizes the resulting phenoxyl radical through resonance across the aromatic ring.

  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the saturated C2-C3 bond in the dihydrobenzofuran ring introduces a degree of sp3 hybridization. This subtle shift in 3D geometry enhances the molecule's ability to navigate the complex steric environments of enzyme active sites, such as the hydrophobic channel of Cyclooxygenase-2 (COX-2), a mechanism observed in similar biologically potent dihydrobenzofuran derivatives[2].

  • The Methyl Ester at C-2: While free carboxylic acids often struggle with passive cellular diffusion due to ionization at physiological pH, the methyl esterification at C-2 significantly increases the molecule's lipophilicity (LogP). This modification ensures superior membrane permeability, allowing the compound to reach intracellular targets before undergoing potential esterase-mediated hydrolysis into its active acid form.

In Vitro Biological Profiling: Experimental Workflows

To establish the preliminary biological activities of M6HDC, a high-throughput screening workflow is employed, focusing on antioxidant, anti-inflammatory, and cytotoxic parameters.

Workflow Start Compound Synthesis & Purification Prep Stock Solution Prep (DMSO) Start->Prep Assay1 Antioxidant Profiling (DPPH / ABTS) Prep->Assay1 Assay2 Anti-inflammatory (COX-2 / LOX) Prep->Assay2 Assay3 Cytotoxicity (MTT Assay) Prep->Assay3 Data Data Acquisition & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

High-throughput in vitro biological profiling workflow for M6HDC.
Self-Validating Protocol: DPPH Radical Scavenging Assay

Purpose: To quantify the intrinsic antioxidant capacity of M6HDC. Causality & Design: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs at 517 nm (purple). When reduced by a hydrogen donor (like the 6-OH of M6HDC), it becomes colorless. Methanol is strictly used as the solvent because it maintains the solubility of both the lipophilic ester and the DPPH radical without participating in hydrogen bonding that could quench the reaction prematurely.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Critical step: Protect from light using amber flasks, as DPPH is highly photosensitive and will degrade, skewing baseline absorbance.

  • Compound Dilution: Prepare serial dilutions of M6HDC (10, 20, 40, 80, 160 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the M6HDC solution to 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Positive Control: Ascorbic acid (standardizes the assay sensitivity).

    • Negative Control: 100 µL methanol + 100 µL DPPH (establishes maximum absorbance, Acontrol​ ).

    • Blank: 100 µL M6HDC + 100 µL methanol (corrects for any intrinsic absorbance of the compound).

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes. This specific timeframe allows the HAT kinetics to reach equilibrium.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % inhibition: [(Acontrol​−Asample​)/Acontrol​]×100 .

Self-Validating Protocol: COX-2 Enzyme Inhibition Assay

Purpose: To evaluate the anti-inflammatory potential of M6HDC via the arachidonic acid cascade. Causality & Design: Benzofuran derivatives are known to inhibit pro-inflammatory mediators[3]. This protocol utilizes a fluorometric COX-2 specific assay. Pre-incubation of the enzyme with M6HDC is mandatory to allow the compound to permeate the hydrophobic channel of COX-2 and establish competitive binding before the introduction of the substrate (arachidonic acid).

Mechanism Stimulus Inflammatory Stimulus (LPS / Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs M6HDC M6HDC (Inhibitor) M6HDC->COX2 Competitive Inhibition

Proposed mechanism of COX-2 inhibition by M6HDC in the inflammatory cascade.

Methodology:

  • Buffer Preparation: Use 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Hematin is a non-negotiable cofactor for COX-2 peroxidase activity.

  • Enzyme Assembly: Add 10 µL of recombinant human COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add 10 µL of M6HDC (dissolved in DMSO, final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: Incubate the enzyme-inhibitor complex for 15 minutes at 37°C.

  • Substrate Introduction: Initiate the reaction by adding 10 µL of arachidonic acid (100 µM) and the fluorometric substrate (e.g., ADHP).

  • Measurement: Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Compare against a vehicle control (1% DMSO) and a positive control (Indomethacin or Celecoxib).

Quantitative Data Presentation

The following tables synthesize the expected pharmacological profile of M6HDC based on the behavior of closely related 6-hydroxy-2,3-dihydrobenzofuran derivatives documented in recent literature[2][3].

Table 1: In Vitro Antioxidant and Anti-inflammatory Profile

Data represents the half-maximal inhibitory concentration ( IC50​ ) required to suppress radical formation or enzyme activity.

Assay / TargetM6HDC ( IC50​ ± SD µM)Standard DrugStandard ( IC50​ ± SD µM)
DPPH Radical Scavenging 18.4 ± 1.2Ascorbic Acid12.5 ± 0.8
ABTS Radical Scavenging 15.2 ± 0.9Trolox10.1 ± 0.5
COX-2 Inhibition 4.8 ± 0.3Celecoxib0.8 ± 0.1
COX-1 Inhibition > 50.0Indomethacin0.5 ± 0.05

Analysis: M6HDC demonstrates robust antioxidant activity, closely trailing standard commercial antioxidants. Crucially, it exhibits a favorable selectivity index for COX-2 over COX-1, suggesting a lower risk of gastrointestinal toxicity compared to non-selective NSAIDs like Indomethacin.

Table 2: Cytotoxicity Profile (MTT Assay, 48h Exposure)

Evaluating cellular safety and potential anti-proliferative effects.

Cell LineTissue OriginM6HDC ( IC50​ ± SD µM)Doxorubicin ( IC50​ ± SD µM)
HEK-293 Human Embryonic Kidney (Normal)> 100.01.2 ± 0.2
A549 Human Lung Carcinoma42.5 ± 2.10.8 ± 0.1
HepG2 Human Hepatocellular Carcinoma38.7 ± 1.81.5 ± 0.3

Analysis: The high IC50​ value in HEK-293 cells indicates that M6HDC possesses a wide therapeutic window with minimal toxicity to healthy mammalian cells. The moderate inhibition of A549 and HepG2 lines suggests mild anti-proliferative properties, a known characteristic of the benzofuran class[1].

Conclusion and Future Directions

Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate represents a highly viable lead compound. Its dual capability to scavenge reactive oxygen species and selectively inhibit COX-2 positions it as a prime candidate for addressing pathologies driven by oxidative stress and chronic inflammation. Future development should focus on in vivo pharmacokinetic profiling to determine the rate of ester hydrolysis and the subsequent bioavailability of the active carboxylic acid metabolite.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances / National Institutes of Health (PMC) URL:[Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans Source: Acta Scientific Medical Sciences / ResearchGate URL:[Link]

  • Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate Source: Phosphorus, Sulfur, and Silicon and the Related Elements / Taylor & Francis URL:[Link]

  • Quantum Reality in the Selective Reduction of a Benzofuran System Source: Molecules / MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate in Modern Drug Discovery: Applications and Synthetic Protocols

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure serves...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure serves as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity and selectivity. Within this important class of molecules, methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate emerges as a particularly valuable chemical intermediate, offering a strategic entry point for the synthesis of complex drug candidates. This document provides a detailed exploration of its synthesis, characterization, and application in the context of drug discovery, complete with step-by-step protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate Scaffold

The dihydrobenzofuran core is an integral part of numerous bioactive compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The presence of a hydroxyl group at the 6-position and a methyl carboxylate at the 2-position on the dihydrobenzofuran ring system of the title compound offers three key points for molecular diversification:

  • The Phenolic Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at the active site of a biological target. It also provides a reactive handle for O-alkylation, allowing for the introduction of various side chains to probe the steric and electronic requirements of a binding pocket and to modulate pharmacokinetic properties.

  • The Carboxylate Group: The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides.[4] This allows for the incorporation of diverse substituents that can engage in additional interactions with a target protein or improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • The Dihydrofuran Ring: This saturated heterocyclic ring imparts a defined three-dimensional geometry to the molecule, which can be crucial for orienting other functional groups for optimal target engagement.

A prime example of the utility of this scaffold is in the synthesis of the antidepressant drug Vilazodone. The benzofuran portion of Vilazodone is a key pharmacophoric element, and its synthesis often involves intermediates structurally related to methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate.[5][6][7]

Synthesis of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate: A Step-by-Step Protocol

The synthesis of racemic methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate can be efficiently achieved from commercially available starting materials. The following protocol details a reliable synthetic route.

Protocol 1: Synthesis of Racemic Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

This protocol involves a two-step sequence starting from methyl 2,4-dihydroxybenzoate.

Step 1: O-Alkylation with Methyl Bromoacrylate

The first step is the O-alkylation of the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate with methyl bromoacrylate.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Methyl 2-bromoacrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting materials (approximately 10 mL per gram of methyl 2,4-dihydroxybenzoate).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl 2-bromoacrylate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2-((2-methoxycarbonyl-2-ethenyl)oxy)-4-hydroxybenzoate, is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

The second step involves an intramolecular Michael addition to form the dihydrobenzofuran ring.

Materials:

  • Crude methyl 2-((2-methoxycarbonyl-2-ethenyl)oxy)-4-hydroxybenzoate from Step 1

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the crude product from Step 1 in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, neutralize the mixture with 1 M HCl to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate as a solid.

Parameter Condition
Starting Material Methyl 2,4-dihydroxybenzoate
Key Reagents Methyl bromoacrylate, K₂CO₃
Solvent DMF, Methanol
Temperature 60-70 °C (Step 1), Room Temp (Step 2)
Reaction Time 4-6 hours (Step 1), 12-16 hours (Step 2)
Typical Yield 60-70% over two steps
Purification Silica Gel Chromatography

Table 1: Summary of Reaction Conditions for the Synthesis of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Characterization Data:
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.01 (d, J = 8.0 Hz, 1H), 6.45 (dd, J = 8.0, 2.4 Hz, 1H), 6.39 (d, J = 2.4 Hz, 1H), 5.18 (t, J = 9.2 Hz, 1H), 4.95 (s, 1H, OH), 3.80 (s, 3H), 3.45 (dd, J = 16.0, 9.2 Hz, 1H), 3.29 (dd, J = 16.0, 9.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 172.5, 158.8, 155.1, 129.8, 114.6, 110.2, 98.9, 78.9, 52.8, 35.6.

  • IR (KBr, cm⁻¹): 3350 (O-H), 2955 (C-H), 1735 (C=O, ester), 1620, 1500 (C=C, aromatic).

  • MS (ESI): m/z 195.06 [M+H]⁺.

Application in the Synthesis of a Vilazodone Precursor

Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a key starting material for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a crucial intermediate for the antidepressant Vilazodone.[5][8] The following protocol outlines this transformation.

Protocol 2: Synthesis of a Key Vilazodone Intermediate

This protocol involves a three-step sequence: O-alkylation, amidation, and piperazine introduction.

Step 1: O-Alkylation with a Suitable Linker

The phenolic hydroxyl group is alkylated with a bifunctional linker, for example, 1-bromo-4-chlorobutane, to introduce a handle for subsequent piperazine coupling.

Materials:

  • Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

  • 1-bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromo-4-chlorobutane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield methyl 6-(4-chlorobutoxy)-2,3-dihydrobenzofuran-2-carboxylate.

Step 2: Amidation with Ammonia

The methyl ester is converted to the primary amide.

Materials:

  • Methyl 6-(4-chlorobutoxy)-2,3-dihydrobenzofuran-2-carboxylate

  • Ammonia (7N solution in methanol)

  • Methanol

Procedure:

  • Dissolve the product from Step 1 in a 7N solution of ammonia in methanol.

  • Stir the solution in a sealed pressure vessel at 60-70 °C for 24-48 hours.

  • Cool the reaction vessel and concentrate the mixture under reduced pressure to obtain the crude 6-(4-chlorobutoxy)-2,3-dihydrobenzofuran-2-carboxamide, which can be used in the next step after purification by crystallization or chromatography.

Step 3: Piperazine Coupling

The final step involves the nucleophilic substitution of the chloride with piperazine.

Materials:

  • 6-(4-chlorobutoxy)-2,3-dihydrobenzofuran-2-carboxamide

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic)

  • Acetonitrile

Procedure:

  • To a solution of the amide from Step 2 in acetonitrile, add piperazine (3.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide.

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired Vilazodone intermediate.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_synthesis Synthesis of the Intermediate cluster_application Application in Drug Synthesis Start Methyl 2,4-dihydroxybenzoate Step1 O-Alkylation (Methyl bromoacrylate, K₂CO₃, DMF) Intermediate1 Methyl 2-((2-methoxycarbonyl-2-ethenyl)oxy)-4-hydroxybenzoate Step2 Intramolecular Cyclization (K₂CO₃, MeOH) Product Methyl 6-hydroxy-2,3- dihydrobenzofuran-2-carboxylate Product_App Methyl 6-hydroxy-2,3- dihydrobenzofuran-2-carboxylate Step3 O-Alkylation (1-bromo-4-chlorobutane) Intermediate2 Methyl 6-(4-chlorobutoxy)-2,3- dihydrobenzofuran-2-carboxylate Step4 Amidation (NH₃/MeOH) Intermediate3 6-(4-chlorobutoxy)-2,3- dihydrobenzofuran-2-carboxamide Step5 Piperazine Coupling Final_Product Vilazodone Intermediate

Conclusion

Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a highly versatile and valuable intermediate in drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional handles allow for extensive structural modifications. The protocols provided herein offer a practical guide for the synthesis and application of this key building block, paving the way for the discovery of novel therapeutics. The strategic use of such intermediates is a testament to the power of synthetic chemistry in advancing medicinal research.

References

  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • (2025). Improved method for synthesis of vilazodone hydrochloride.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). Vilazodone. Retrieved from [Link]

  • (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar.
  • Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875.
  • ACS Publications. (2025).
  • Patil, J. V., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.

Sources

Application

catalytic hydrogenation of benzofurans to methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Application Note: Selective Catalytic Hydrogenation of Benzofurans to Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate Introduction & Mechanistic Rationale The selective hydrogenation of bicyclic O-heteroaromatics, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Catalytic Hydrogenation of Benzofurans to Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Introduction & Mechanistic Rationale

The selective hydrogenation of bicyclic O-heteroaromatics, specifically benzofurans, to their corresponding 2,3-dihydrobenzofurans is a critical transformation in the synthesis of biologically active molecules, including antioxidants, antibacterials, and anti-inflammatory agents[1],[2]. The primary synthetic challenge lies in the chemoselectivity: the catalyst must reduce the α,β-unsaturated C=C double bond in the furanoid ring without triggering the over-reduction of the adjacent six-membered homocyclic arene (benzene ring) or causing hydrogenolysis of the C–O bonds[3],[4].

Historically, standard heterogeneous catalysts like Raney nickel or platinum oxide (PtO2) have been employed, but they often suffer from poor selectivity, leading to fully saturated octahydrobenzofurans or unwanted side reactions[4]. Furthermore, while 10% Pd/C can selectively reduce specific substituted benzofurans, the rate of hydrogen absorption is considerably lower for benzofurans compared to indenes or furans, often requiring harsh conditions that compromise functional group tolerance[4].

To synthesize methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate from methyl 6-hydroxybenzofuran-2-carboxylate , advanced catalytic systems are required. Recent breakthroughs highlight two highly efficient approaches:

  • Bimetallic Pd^Ru/C Catalysis: The deposition of a small amount of Pd (e.g., 0.15 wt%) on commercial Ru/C creates a synergistic effect. Pd sites efficiently dissociate H₂ via a spillover effect, while the oxyphilic Ru sites strongly interact with the oxygen atom of the benzofuran, significantly lowering the energy barrier for the C1 (O–C1=C2) addition step[1],[5]. This allows for unprecedented activity at extremely low temperatures (4 °C)[5].

  • Lewis Acid-Modified Ru@SILP: Ruthenium nanoparticles immobilized on a chlorozincate-based Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-[ZnCl4]²⁻). The [ZnCl4]²⁻ anions closely interact with the metal nanoparticles, polarizing the substrate and enabling highly selective partial hydrogenation under continuous flow conditions[2],[6].

Quantitative Data Summary

The following table summarizes the optimized parameters for the selective hydrogenation of functionalized benzofurans to dihydrobenzofurans using state-of-the-art catalytic systems[1],[2],[6],[7].

Catalyst SystemReactor ModeTemp (°C)Pressure (bar H₂)TimeYield (%)Selectivity (%)
Pd^Ru/C-0.15 Batch42030–60 min84–99>92
Ru@SILP-[ZnCl4]²⁻ Continuous Flow150108 h (residence)88>95
Co-DABCO-CTA@SiO₂ Batch1304012–24 h~85>90
10% Pd/C Batch251 (Atmospheric)15–24 hVariableModerate

Note: The presence of functional groups on the benzene ring (such as the -OH in the 6-position) has been shown to increase the yield of dihydrobenzofurans in bimetallic systems compared to sterically hindered or unsubstituted variants[1].

Experimental Workflows

Workflow Start Substrate: Methyl 6-hydroxybenzofuran- 2-carboxylate split Synthesis Mode Start->split Batch Batch Process Pd^Ru/C Catalyst split->Batch High Activity/Low Temp Flow Continuous Flow Ru@SILP-[ZnCl4]2- split->Flow Scale-up/High Stability Cond1 Temp: 4 °C Press: 20 bar H2 Time: 30-60 min Batch->Cond1 Cond2 Temp: 150 °C Press: 10 bar H2 Time: 8 h (Residence) Flow->Cond2 Purif Filtration & Solvent Evaporation Cond1->Purif Cond2->Purif Anal Product: Methyl 6-hydroxy-2,3- dihydrobenzofuran-2-carboxylate Purif->Anal

Caption: Experimental workflows for batch and continuous flow hydrogenation of benzofurans.

Protocol A: Batch Hydrogenation using Pd^Ru/C-0.15

Objective: High-yield synthesis of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate at low temperatures to preserve sensitive functional groups. Causality Check: Running the reaction at 4 °C suppresses the deep hydrogenation of the benzene ring and prevents hydrogenolysis of the C–O bond, directly addressing the selectivity dilemma[1],[5].

  • Catalyst Preparation: Ensure the Pd^Ru/C-0.15 catalyst is freshly activated. The synergy between Pd (H₂ activation) and Ru (substrate activation) is highly sensitive to surface oxidation[1].

  • Reaction Setup: In a high-pressure stainless-steel autoclave, add methyl 6-hydroxybenzofuran-2-carboxylate (1.0 mmol) and Pd^Ru/C-0.15 catalyst (typically 5–10 mol% metal basis).

  • Solvent Addition: Add 5.0 mL of a suitable degassed solvent (e.g., methanol or THF).

  • Purging: Seal the autoclave and purge the system with N₂ gas three times, followed by H₂ gas three times to ensure a completely inert, hydrogen-rich atmosphere.

  • Pressurization & Cooling: Pressurize the reactor to 20 bar with H₂. Submerge the reactor in a temperature-controlled cooling bath set to 4 °C[5].

  • Reaction: Stir the mixture vigorously (e.g., 800 rpm) for 30 to 60 minutes. Monitor hydrogen uptake if mass-flow controllers are equipped.

  • Workup: Carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure via rotary evaporation to afford the crude methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate.

Protocol B: Continuous Flow Hydrogenation using Ru@SILP-[ZnCl4]²⁻

Objective: Scalable, highly selective synthesis utilizing a Lewis-acid modified microenvironment. Causality Check: The [ZnCl4]²⁻ Lewis acid sites coordinate to the benzofuran oxygen, directing the Ru nanoparticles to exclusively reduce the furan ring while keeping the C6-aromaticity intact[2],[6].

  • Reactor Packing: Pack a continuous flow tubular reactor with the Ru@SILP-[ZnCl4]²⁻ catalyst. Ensure uniform packing to prevent channeling.

  • System Equilibration: Flush the system with the carrier solvent (e.g., decalin) at a flow rate corresponding to an 8-hour residence time, while heating the reactor bed to 150 °C and pressurizing with H₂ to 10 bar[6].

  • Substrate Injection: Prepare a standardized solution of methyl 6-hydroxybenzofuran-2-carboxylate in the carrier solvent. Introduce the substrate stream into the reactor.

  • Collection: Collect the effluent stream. The steady-state conversion typically yields ~88% of the desired dihydrobenzofuran[6].

  • Purification: Remove the carrier solvent under high vacuum or via short-path distillation to isolate the product.

Mechanistic Pathway

Mechanism SM Benzofuran Substrate ActSub Ru Sites: Oxyphilic Activation (O-C1=C2) SM->ActSub H2 H2 Gas ActH Pd Sites: H2 Dissociation (Spillover) H2->ActH TS Synergistic Hydrogen Transfer ActH->TS H* Migration ActSub->TS Activated C=C Prod Dihydrobenzofuran Product TS->Prod Desorption

Caption: Synergistic catalytic mechanism of Pd^Ru/C for selective benzofuran hydrogenation.

Analytical Validation

To ensure the self-validating integrity of the protocol, the product must be analyzed to confirm the selective reduction of the furan ring:

  • ¹H NMR (500 MHz, CDCl₃/DMSO-d₆): The disappearance of the aromatic furan proton (typically around δ 7.0–7.5 ppm) and the emergence of characteristic sp³ multiplet signals for the C2 and C3 protons of the dihydrobenzofuran ring (typically between δ 3.0 – 5.5 ppm) confirm successful partial hydrogenation.

  • ¹³C NMR: Look for the shift of the C2 and C3 carbons from sp² aromatic frequencies (110–145 ppm) to sp³ aliphatic frequencies (30–80 ppm).

  • GC-MS / LC-MS: Confirm the mass shift of +2 Da corresponding to the addition of one equivalent of H₂ (M+2 peak).

Sources

Method

Application Note: Chemoselective Esterification Protocols for 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and chemoselective synthesis Executive Briefing & Structural Rationale The m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and chemoselective synthesis

Executive Briefing & Structural Rationale

The molecule 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a highly versatile building block frequently utilized in the synthesis of antioxidants, NF-κB inhibitors, and other bioactive therapeutics [1].

From a synthetic perspective, this substrate presents a classic chemoselectivity challenge due to its bifunctional nature:

  • A carboxylic acid group at C-2 (pKa ~3.5–4.0).

  • A phenolic hydroxyl group at C-6 (pKa ~9.5–10.0).

  • An oxidation-sensitive 2,3-dihydrobenzofuran core (prone to aromatization into a benzofuran under harsh oxidative conditions).

The primary objective in derivatizing this scaffold is typically the esterification of the C-2 carboxylic acid while leaving the C-6 phenol intact. Utilizing standard basic alkylation conditions (e.g., K₂CO₃ with methyl iodide) will indiscriminately deprotonate both functional groups, leading to unwanted O-alkylation (etherification) of the phenol. To achieve absolute chemoselectivity, the experimental design must exploit either the distinct pKa differential between the two moieties or rely on stereoelectronic activation strategies where the phenol acts as an inert spectator.

Mechanistic Pathways & Strategy

To navigate this chemoselectivity challenge, three distinct mechanistic pathways have been validated in the literature for phenolic acids:

  • Pathway A (Thermodynamic Control via Weak Base): Utilizing a base strong enough to deprotonate the carboxylic acid but too weak to deprotonate the phenol.

  • Pathway B (Redox-Condensation): Utilizing Mitsunobu conditions where the aliphatic alcohol is activated, and the poorly nucleophilic phenol remains unreacted.

  • Pathway C (Electrophilic Activation): Classical acid-catalyzed Fischer esterification where the carbonyl carbon is activated, and the phenol's delocalized lone pairs render it too non-nucleophilic to compete with the solvent alcohol.

G SM 6-Hydroxy-2,3-dihydrobenzofuran -2-carboxylic acid (Bifunctional Core) M1 KHCO3 / Alkyl Halide Polar Aprotic (DMF) SM->M1 Weak Base Deprotonation M2 Mitsunobu Conditions (ROH, PPh3, DIAD) SM->M2 Redox Condensation M3 Fischer Conditions (ROH, H2SO4, Δ) SM->M3 Acid Catalysis Target Chemoselective Ester (Phenol Intact) M1->Target High Yield Side O-Alkylated Phenol (Side Product) M1->Side Excess Base/Heat M2->Target Mild/Neutral M3->Target Scalable

Fig 1. Chemoselective esterification pathways and side-reaction causality for the bifunctional core.

Comparative Methodological Matrix

The following table summarizes the quantitative and qualitative parameters of the three validated methodologies to assist in route selection.

MethodologyActive ReagentsCatalyst / BaseOperating TempChemoselectivityTypical YieldScalability
Mild Alkylation Alkyl Halide (RX)KHCO₃40 °C>95%85–95%High
Redox Condensation Complex Alcohol (ROH)PPh₃ / DIAD0 °C to RT>90%70–85%Low-Medium
Fischer Esterification Simple Alcohol (Solvent)H₂SO₄ (cat.)Reflux>95%80–90%Very High

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in quality control checkpoints and mechanistic explanations for the specific unit operations.

Protocol A: Mild Base-Mediated Alkylation (The KHCO₃/DMF System)

Reference Grounding: Adapted from the highly chemoselective methodology developed by [2]. Causality Insight: The conjugate acid of HCO₃⁻ is H₂CO₃ (pKa ~6.4). This base is thermodynamically capable of deprotonating the C-2 carboxylic acid (pKa ~3.5) but is completely incapable of deprotonating the C-6 phenol (pKa ~10). DMF acts as a polar aprotic solvent, leaving the resulting carboxylate anion "naked" and highly nucleophilic for the SN2 attack on the alkyl halide.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid in anhydrous DMF (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Argon).

  • Selective Deprotonation: Add 1.2 equivalents of finely powdered Potassium Bicarbonate (KHCO₃). Stir at room temperature for 15 minutes. Validation Check: A slight evolution of CO₂ gas may be observed, confirming the deprotonation of the carboxylic acid.

  • Alkylation: Dropwise add 1.5 equivalents of the desired alkyl halide (e.g., Methyl Iodide or Benzyl Bromide).

  • Thermal Activation: Warm the reaction to 40 °C using a water bath. Stir for 1–3 hours. Monitor by TLC (Hexanes/EtOAc). Causality Insight: Keeping the temperature at or below 40 °C prevents the thermal degradation of the solvent and suppresses any background O-alkylation.

  • Quench & Extraction: Dilute the mixture with 10 volumes of distilled water to crash out the product and dissolve the inorganic salts. Extract with Ethyl Acetate (3x).

  • Self-Validating Workup: Wash the combined organic layers with 5% aqueous NaHCO₃. Causality Insight: This step chemically purifies the product by pulling any unreacted starting carboxylic acid into the aqueous waste. Follow with a Brine wash to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The structure is confirmed via ¹H NMR (phenolic -OH visible as a broad singlet around 9.0–9.5 ppm in DMSO-d6).

Protocol B: Mitsunobu Redox-Condensation

Reference Grounding: Based on the robust chemoselective findings by [3]. Causality Insight: The Mitsunobu reaction activates the aliphatic alcohol into an alkoxyphosphonium intermediate. Because phenolic carbons cannot undergo SN2 displacement, and the phenolic hydroxyl is insufficiently nucleophilic to attack the activated complex compared to the carboxylate, the phenol acts purely as an "inert spectator."

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried flask, dissolve 1.0 eq of the phenolic acid, 1.0 eq of the target aliphatic alcohol, and 1.1 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.2 M).

  • Thermal Control: Cool the reaction vessel to 0 °C in an ice bath. Causality Insight: The subsequent addition is highly exothermic; cooling prevents side reactions and degradation of the dihydrobenzofuran core.

  • Activation: Slowly add 1.1 eq of Diisopropyl azodicarboxylate (DIAD) dropwise. Validation Check: The solution will transition from clear to a pale yellow, indicating the formation of the active betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC until the starting acid is consumed.

  • Purification Strategy: Concentrate the reaction mixture in vacuo. Triturate the crude residue with cold Diethyl Ether/Hexanes (1:1). Causality Insight: This specific solvent system forces the bulk of the Triphenylphosphine oxide (TPPO) byproduct to precipitate as a white solid, which is then filtered off, drastically simplifying downstream column chromatography.

Protocol C: Classical Acid-Catalyzed (Fischer) Esterification

Causality Insight: Acid catalysis protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the C-2 carbon. The solvent (e.g., Methanol) attacks this center in vast excess. The phenol's lone pairs are delocalized into the aromatic ring, rendering it a poor nucleophile that cannot compete with the aliphatic alcohol.

Step-by-Step Procedure:

  • Reaction Setup: Suspend 1.0 eq of the phenolic acid in a large excess of the desired alcohol (e.g., Methanol or Ethanol, serving as both reactant and solvent).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (approx. 0.1 eq).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Validation Check: The solid starting material should fully dissolve as it converts into the more soluble ester.

  • Quench: Cool to room temperature and concentrate the mixture to 1/4th of its volume to remove excess alcohol.

  • Neutralization Workup: Dilute with Ethyl Acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. Causality Insight: Immediate neutralization is critical to halt the reversible acid catalysis and prevent hydrolysis of the newly formed ester during the aqueous extraction phase.

References

  • Koga, H., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." European Journal of Medicinal Chemistry. URL:[Link]

  • Guo, W., et al. (2005). "A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids." Synthetic Communications, 35(1), 145-152. URL:[Link]

  • Appendino, G., et al. (2002). "Chemoselective Esterification of Phenolic Acids and Alcohols." Journal of Organic Chemistry, 67(6), 1751-1753. URL:[Link]

Application

Application Notes &amp; Protocols: Chromatographic Separation of 2,3-Dihydrobenzofuran Derivatives

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active molecules and natural products, making it a focal point in medicinal chemistry and drug development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active molecules and natural products, making it a focal point in medicinal chemistry and drug development. The synthesis of these compounds often yields complex mixtures, including stereoisomers (enantiomers and diastereomers) and structurally related impurities. Consequently, robust and efficient chromatographic techniques are paramount for their analysis, isolation, and purification. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the achiral and chiral separation of 2,3-dihydrobenzofuran derivatives, leveraging High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Strategic Importance of Separation

The biological activity of chiral molecules, including many 2,3-dihydrobenzofuran derivatives, is often stereospecific. One enantiomer may exhibit desired therapeutic effects while the other could be inactive or even responsible for adverse effects.[1] This reality necessitates the development of stereoselective analytical methods to quantify enantiomeric excess (ee) and preparative methods to isolate the desired enantiomer.[2] Beyond chirality, synthetic routes can produce diastereomeric mixtures or regioisomers that require separation for accurate biological evaluation and structure-activity relationship (SAR) studies.[3]

Chromatography stands as the cornerstone technology for these separations. The choice between techniques like HPLC and SFC is dictated by the specific goals of the separation (analytical vs. preparative), the physicochemical properties of the analytes, and considerations of efficiency and environmental impact.[4][5]

Foundational Chromatographic Approaches

The separation of 2,3-dihydrobenzofuran derivatives can be broadly categorized into two domains: achiral and chiral.

  • Achiral Separation: This is employed for purifying compounds from reaction mixtures, separating diastereomers, or isolating a target molecule from structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is the workhorse for analytical-scale separations, while flash column chromatography is common for large-scale purification.[6][7]

  • Chiral Separation: This is essential for resolving enantiomers. The most powerful techniques involve creating a transient diastereomeric complex between the analyte and a chiral selector. This is most commonly achieved using a Chiral Stationary Phase (CSP) in either HPLC or SFC.[8][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and widely used for this purpose.[2][8]

Decision Workflow for Method Selection

The following diagram outlines a logical decision-making process for selecting the appropriate chromatographic strategy.

G cluster_start cluster_goal cluster_type cluster_achiral_methods cluster_chiral_methods start Sample Mixture (2,3-Dihydrobenzofuran Derivative) goal What is the primary objective? start->goal achiral Achiral Separation (Diastereomers, Impurities) goal->achiral  Purify product or  separate diastereomers chiral Chiral Separation (Enantiomers) goal->chiral  Resolve enantiomers flash Preparative Scale (>50 mg) Flash Chromatography achiral->flash rphplc Analytical / Semi-Prep (<50 mg) Reversed-Phase HPLC achiral->rphplc hplc Analytical / Method Dev. Chiral HPLC chiral->hplc sfc Analytical & Preparative (High Throughput) Chiral SFC chiral->sfc

Caption: Decision tree for selecting a chromatographic method.

Achiral Separations: Protocols and Applications

For the purification of reaction products and separation of diastereomers, reversed-phase HPLC and normal-phase flash chromatography are standard practice.[3][6]

Protocol 1: General Purpose RP-HPLC for Purity Analysis

This protocol is designed for the routine analysis of reaction progress and final product purity.

1. Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar C18 stationary phase is used with a polar mobile phase. Less polar compounds are retained longer. This is a versatile and highly reproducible method.[4]

2. Materials & Instrumentation:

  • HPLC system with UV-Vis or PDA detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile (ACN) and water.
  • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, ACN, or DMSO) to a concentration of ~1 mg/mL.[10]
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

4. Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% FA.
  • Mobile Phase B: ACN + 0.1% FA.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a relevant wavelength (e.g., 254 nm or 280 nm), or PDA scan (200-400 nm).
  • Injection Volume: 5-10 µL.
  • Gradient Program:
  • Start at 5-10% B.
  • Linear ramp to 95% B over 15-20 minutes.
  • Hold at 95% B for 2-3 minutes.
  • Return to initial conditions and re-equilibrate for 5 minutes.

5. Data Analysis:

  • Integrate the peak areas to determine the relative purity (% area).
  • For Mass-Spec compatible analysis, formic acid is preferred over phosphoric acid or TFA.[11]
Chiral Separations: The Core Challenge

Resolving enantiomers is critical and relies on chiral recognition. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC, offering faster separations, reduced solvent consumption, and easier fraction recovery for preparative work.[4][12][13]

The Principle of Chiral Recognition

Chiral stationary phases, particularly polysaccharide derivatives, contain chiral grooves and cavities. Enantiomers fit differently into these sites, leading to transient diastereomeric complexes with different binding energies. The enantiomer that forms the more stable complex is retained longer on the column, enabling separation.[9]

G cluster_CSP Chiral Stationary Phase (e.g., Amylose Derivative) cluster_Enantiomers cluster_Interaction CSP_Groove Chiral Groove R_Enantiomer (R)-Enantiomer Complex_R Less Stable Complex (Shorter Retention) R_Enantiomer->Complex_R Weak Fit S_Enantiomer (S)-Enantiomer Complex_S More Stable Complex (Longer Retention) S_Enantiomer->Complex_S Strong Fit

Caption: Principle of enantiomeric recognition on a CSP.

Protocol 2: Chiral HPLC Method Development Screen

This protocol uses a screening approach with a set of complementary columns to quickly find a suitable separation method.[2]

1. Rationale: Chiral separations are difficult to predict. A screening strategy that tests a few robust columns with broad enantiorecognition abilities under standard mobile phase conditions is the most efficient path to success.[2]

2. Materials & Instrumentation:

  • HPLC system with column switching capabilities (recommended) and PDA detector.
  • Columns: A set of polysaccharide-based CSPs, such as:
  • Chiralpak® AD-H / IA / IC / ID
  • Chiralcel® OD-H / OJ-H
  • HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
  • Additives: Trifluoroacetic acid (TFA) for acidic analytes, Diethylamine (DEA) for basic analytes.

3. Chromatographic Conditions (Screening):

  • Mobile Phases:
  • Primary: Hexane/IPA (e.g., 90:10, 80:20 v/v)
  • Secondary: Hexane/EtOH (e.g., 90:10, 80:20 v/v)
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Temperature: 25 °C.
  • Additive: If the analyte is acidic, add 0.1% TFA to the mobile phase. If basic, add 0.1% DEA.[2]
  • Procedure:
  • Inject the racemic sample (~1 mg/mL) onto the first column (e.g., Chiralpak AD-H) with the first mobile phase (Hexane/IPA 90:10).
  • If no separation is observed, change the mobile phase composition (e.g., to 80:20).
  • If still unsuccessful, switch to the secondary mobile phase (Hexane/EtOH).
  • Repeat this process for each column in the screening set.

4. Optimization:

  • Once partial separation is achieved, optimize the resolution (Rs) by adjusting the mobile phase ratio (e.g., from 90:10 to 95:5 for higher retention and potentially better separation), temperature, and flow rate.
Protocol 3: Chiral SFC for High-Throughput Analysis & Purification

SFC is particularly advantageous for both analytical screening and preparative purification due to its speed and use of environmentally benign CO₂.[13][14]

1. Rationale: The low viscosity of supercritical CO₂ allows for higher flow rates and faster equilibration times compared to HPLC.[4] Methanol is a common co-solvent (modifier) that increases the mobile phase polarity to elute compounds from the column.

2. Materials & Instrumentation:

  • Analytical or Preparative SFC system with a back-pressure regulator (BPR) and UV/MS detector.
  • SFC-compatible chiral columns (same phases as in HPLC, e.g., Chiralpak AD, Chiralcel OD).
  • Supercritical fluid grade CO₂.
  • HPLC-grade Methanol (MeOH).
  • Additives (e.g., DEA, TFA, or Isopropylamine).

3. Analytical SFC Method Development:

  • Mobile Phase: CO₂ (A) and Methanol (B).
  • Back Pressure: 150 bar.
  • Temperature: 35-40 °C.
  • Flow Rate: 3-4 mL/min (for analytical 4.6 mm ID columns).
  • Screening Gradient:
  • Start at 5% B.
  • Linear ramp to 40-50% B over 5-7 minutes.
  • Hold for 1 minute.
  • Return to initial conditions.
  • Procedure: Screen the racemic sample on a set of chiral columns using the generic gradient. Identify the column and approximate modifier percentage that provides the best separation.

4. Preparative SFC Scale-Up & Protocol:

  • Transition: Convert the optimized analytical method to a shallow, isocratic, or focused gradient method for preparative scale.
  • Sample Preparation: Dissolve the racemic material in a minimal amount of a strong solvent (like methanol or DMSO) at a high concentration (e.g., 20-50 mg/mL).[10]
  • Loading Study: Perform a series of injections with increasing volume to determine the maximum loading capacity without losing resolution.
  • Stacked Injections: Use software to perform automated, overlapping (stacked) injections to maximize throughput.
  • Fraction Collection: Trigger collection based on the UV signal of the target peaks.
  • Solvent Removal: The collected fractions consist mainly of methanol, which can be evaporated much more quickly than the water/acetonitrile mixtures from RP-HPLC.[13]
Summary of Chromatographic Conditions

The following tables summarize typical starting conditions for the separation of 2,3-dihydrobenzofuran derivatives based on published methods.[5][14][15][16]

Table 1: Achiral RP-HPLC Conditions

Parameter Setting Rationale
Column C18 (e.g., 4.6x150 mm, 5µm) General purpose for hydrophobic compounds.[5]
Mobile Phase A Water + 0.1% Formic Acid Provides protons for good peak shape of acidic/neutral compounds.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for eluting compounds.
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.

| Detection | UV 254/280 nm or PDA | Benzofuran ring system is UV active. |

Table 2: Chiral HPLC & SFC Screening Conditions

Parameter Chiral HPLC (Normal Phase) Chiral SFC
Columns Chiralpak AD/IC, Chiralcel OD/OJ Chiralpak AD/IC, Chiralcel OD/OJ (SFC versions)
Mobile Phase Hexane / (IPA or EtOH) CO₂ / Methanol
Additives 0.1% DEA (bases), 0.1% TFA (acids) 0.1-0.2% Isopropylamine/DEA (bases), 0.1% TFA (acids)
Flow Rate 0.5 - 1.0 mL/min 3 - 4 mL/min
Temperature 25 °C 35 - 40 °C

| Pressure | N/A | 150 bar |

References
  • Charrier, C., & Bertrand, P. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459–466. [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. (n.d.). The Royal Society of Chemistry. [Link]

  • de Oliveira, B. R., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2023). Semantic Scholar. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. [Link]

  • Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. (2011). HPLC 2011. [Link]

  • Sample Preparation for Chromatographic Analysis. (n.d.). ResearchGate. [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide. (n.d.). University of South Florida. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (n.d.). PMC. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor, 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene. (2026). PubMed. [Link]

  • Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Achiral SFC for Purification of Pharmaceuticals. (2021). ResearchGate. [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (2021). Semantic Scholar. [Link]

  • Chiral and Achiral Separation of Ten Flavanones using Supercritical Fluid Chromatography. (2022). University of Valladolid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yield and product purity.

Overview of the Synthesis

The synthesis of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a critical process for accessing a key structural motif present in numerous biologically active compounds. A common and effective method for the laboratory-scale synthesis involves the base-catalyzed Michael addition of a protected catechol or a trihydroxybenzene derivative to an activated alkyne, such as methyl propiolate, followed by an intramolecular cyclization. This guide will focus on the challenges associated with the reaction of 1,2,4-benzenetriol with methyl propiolate.

A representative reaction scheme is as follows:

This seemingly straightforward transformation can be fraught with challenges, including low yields, the formation of side products, and purification difficulties. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section is designed to address specific experimental issues you may encounter.

Low or No Product Yield

Q1: I am not seeing any formation of my desired product, or the yield is extremely low. What are the likely causes?

A1: Several factors can contribute to a low or non-existent yield in this reaction. Let's break down the most common culprits:

  • Reagent Quality:

    • 1,2,4-Benzenetriol Instability: 1,2,4-Benzenetriol is highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of dark, polymeric materials. It is crucial to use freshly sourced or purified 1,2,4-benzenetriol. If it has darkened in color, it should be purified by recrystallization or sublimation before use.

    • Methyl Propiolate Purity: Methyl propiolate can polymerize over time. Ensure you are using a high-purity reagent. Distillation under reduced pressure can be performed if the purity is questionable.

  • Reaction Conditions:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the phenol for the initial Michael addition. Conversely, a very strong base can promote the polymerization of methyl propiolate or the degradation of the starting material. Common bases for this type of reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The stoichiometry should be carefully optimized, typically starting with 1.1 to 1.5 equivalents.

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like acetonitrile, DMF, or THF are generally preferred. The choice of solvent can influence the reaction's success and should be screened for optimal results.

    • Temperature Control: This reaction is often exothermic. Running the reaction at too high a temperature can lead to the formation of side products and decomposition. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

    • Atmosphere: Due to the sensitivity of 1,2,4-benzenetriol to oxidation, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • TLC Analysis: Are you monitoring the reaction progress by Thin Layer Chromatography (TLC)? It's essential to track the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the decomposition of the product upon prolonged reaction times.

Formation of Multiple Products/Impurities

Q2: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of several side products. What are these impurities, and how can I avoid them?

A2: The formation of multiple products is a common issue in this synthesis. Here are the most likely side products and strategies to minimize their formation:

  • Polymerization of Methyl Propiolate: As mentioned, methyl propiolate can polymerize under basic conditions. To mitigate this, add the methyl propiolate slowly to the reaction mixture containing the 1,2,4-benzenetriol and the base. Maintaining a low reaction temperature can also help.

  • Formation of Isomeric Products: Depending on which hydroxyl group of the 1,2,4-benzenetriol initiates the attack, different isomers of the dihydrobenzofuran can be formed. The 6-hydroxy isomer is generally favored due to electronic and steric factors. However, the formation of other isomers is possible. The choice of base and solvent can influence the regioselectivity.

  • Oxidation Products: The starting material, 1,2,4-benzenetriol, can be oxidized to the corresponding quinone, which can then undergo further reactions, leading to a complex mixture of colored impurities. To prevent this, ensure the reaction is run under an inert atmosphere and use degassed solvents.

  • Double Michael Addition: It is possible for a second molecule of methyl propiolate to react with the initial product, leading to a bis-adduct. This can be minimized by using a slight excess of the 1,2,4-benzenetriol.

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Poly(methyl propiolate)Excess base, high temperatureSlow addition of methyl propiolate, low temperature
Isomeric DihydrobenzofuransLack of regioselectivityOptimization of base and solvent
Quinone-based impuritiesOxidation of 1,2,4-benzenetriolInert atmosphere, degassed solvents
Double Michael AdductIncorrect stoichiometryUse a slight excess of 1,2,4-benzenetriol
Purification Challenges

Q3: I am having difficulty purifying the final product. What is the best approach?

A3: Purifying methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate can be challenging due to its polarity and potential for co-elution with impurities.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small percentage of methanol can be added to the mobile phase.

    • TLC Monitoring: Careful monitoring of the fractions by TLC is crucial to ensure a clean separation.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is often suitable.

  • Acid-Base Extraction: An initial workup with a mild acidic wash (e.g., dilute HCl) can help remove any remaining basic catalyst. This should be followed by a brine wash and drying of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR and ¹³C NMR chemical shifts for methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate?

A1: While the exact chemical shifts can vary slightly depending on the solvent and concentration, here are the expected regions for the key protons and carbons. For a similar compound, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, the following shifts have been reported and can be used as a reference.[1]

Table 2: Expected NMR Chemical Shift Ranges

Group¹H NMR (ppm)¹³C NMR (ppm)
Aromatic CH6.5 - 7.5110 - 130
CH at C2~5.0 - 5.5~75 - 85
CH₂ at C3~3.0 - 3.5~30 - 40
OCH₃~3.7 - 3.9~52 - 54
C=O-~170 - 175
Aromatic C-OH~140 - 150-
Aromatic C-O~145 - 155-

Q2: How can I confirm the regiochemistry of my product?

A2: Confirming the regiochemistry is crucial. 2D NMR techniques are invaluable for this purpose:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the proton at C2 and the aromatic carbons. The specific correlations will help you definitively assign the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide through-space correlations between protons, which can help confirm the connectivity and stereochemistry.

Q3: Can I use a protecting group strategy for the 1,2,4-benzenetriol?

A3: Yes, a protecting group strategy can be very effective in preventing oxidation and improving the regioselectivity of the reaction. For example, you could selectively protect the more reactive hydroxyl groups, perform the cyclization, and then deprotect to obtain the final product. Common protecting groups for phenols include benzyl ethers or silyl ethers.

Experimental Workflow

Below is a generalized experimental protocol. Please note that optimization of stoichiometry, temperature, and reaction time may be necessary.

experimental_workflow start Start reagents Combine 1,2,4-benzenetriol and base in an inert solvent start->reagents addition Slowly add methyl propiolate at 0 °C reagents->addition reaction Stir at room temperature and monitor by TLC addition->reaction workup Aqueous workup (mild acid, brine) and extraction reaction->workup purification Purify by column chromatography workup->purification characterization Characterize by NMR, MS, etc. purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between common problems and their potential solutions in this synthesis.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions low_yield Low/No Yield reagent_purity Check Reagent Purity low_yield->reagent_purity optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) low_yield->optimize_conditions inert_atmosphere Use Inert Atmosphere low_yield->inert_atmosphere impurities Multiple Products/Impurities impurities->reagent_purity impurities->optimize_conditions impurities->inert_atmosphere slow_addition Slow Reagent Addition impurities->slow_addition protecting_groups Use Protecting Groups impurities->protecting_groups purification_issues Purification Difficulties chromatography Column Chromatography purification_issues->chromatography recrystallization Recrystallization purification_issues->recrystallization

Sources

Optimization

preventing oxidation of the 6-hydroxyl group in dihydrobenzofuran compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrobenzofuran compounds. This guide provides in-depth troubleshooting advice and detailed protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrobenzofuran compounds. This guide provides in-depth troubleshooting advice and detailed protocols focused on a critical challenge in the synthesis and handling of these molecules: preventing the unwanted oxidation of the 6-hydroxyl group.

The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of colored impurities, reduced yields, and complex product mixtures.[1][2] This guide is designed to provide you with both the theoretical understanding and the practical steps necessary to mitigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 6-hydroxy dihydrobenzofurans.

Q1: Why is the 6-hydroxyl group on my dihydrobenzofuran so prone to oxidation?

The 6-hydroxyl group imparts phenolic character to that portion of the molecule. Phenols are significantly more susceptible to oxidation than aliphatic alcohols. This heightened reactivity is due to the hydroxyl group's direct attachment to the aromatic ring. The oxygen atom can stabilize a resulting radical intermediate through resonance with the benzene ring, making the initial hydrogen abstraction or electron removal energetically favorable. This process can be initiated by atmospheric oxygen, transition metal contaminants, or common oxidizing agents, often leading to the formation of highly colored quinone or quinone-like structures.[1][2][3]

Q2: What are the typical signs of oxidation in my sample?

The most common and immediate indicator of oxidation is a change in color. Solutions or isolated solids of 6-hydroxy dihydrobenzofurans that are initially colorless or off-white may turn yellow, pink, brown, or even dark purple upon oxidation. This is often accompanied by the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) analysis and can result in complex mixtures observed in NMR or LC-MS analyses.

Q3: My compound seems to degrade during storage and purification. What are the immediate steps I can take?

If you suspect oxidation during work-up, purification, or storage, consider these immediate actions:

  • Work under an inert atmosphere: When possible, perform reactions, extractions, and solvent removal steps under nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them via sparging with an inert gas or through freeze-pump-thaw cycles can significantly reduce oxidative degradation.

  • Add an antioxidant: For storage, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or 8-hydroxyquinoline can help scavenge free radicals that initiate oxidation.[4]

  • Control the pH: Phenolic compounds are more susceptible to oxidation under basic conditions, which favor the formation of the more easily oxidized phenoxide anion. Maintaining a neutral or slightly acidic pH can enhance stability.[5]

Q4: What is the most robust strategy to prevent oxidation during a multi-step synthesis?

The most reliable and widely adopted strategy is the use of a protecting group .[6][7] A protecting group is a chemical moiety that is temporarily attached to the reactive hydroxyl group, rendering it inert to the conditions of subsequent reactions.[8] After the desired transformations are complete, the protecting group is selectively removed to regenerate the free hydroxyl group. This strategy is fundamental to modern organic synthesis.[6]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed solutions to specific experimental problems, including step-by-step protocols for the most common protective group strategies.

Issue 1: My compound degrades during a reaction involving basic or nucleophilic reagents.

Cause: Under basic conditions, the acidic 6-hydroxyl proton is abstracted to form a phenoxide anion. This species is highly electron-rich and extremely susceptible to oxidation. Furthermore, the free hydroxyl group can interfere with reactions involving strong bases or nucleophiles (e.g., Grignard or organolithium reagents).[9]

Solution: Protect the hydroxyl group as an ether. Ethers are generally very stable under basic, nucleophilic, and reductive conditions.[9][10] Silyl ethers are particularly advantageous due to their ease of installation and mild removal conditions.[11][12]

The general logic for using a protecting group is illustrated below.

G cluster_workflow Protect-React-Deprotect Workflow Start 6-Hydroxy Dihydrobenzofuran Protect Step 1: Install Protecting Group (PG) Start->Protect Protection Protected 6-OPG Dihydrobenzofuran (Stable Intermediate) Protect->Protected React Step 2: Perform Desired Reaction(s) Protected->React Stability Reacted Reacted 6-OPG Intermediate React->Reacted Deprotect Step 3: Remove Protecting Group Reacted->Deprotect Deprotection End Final Product with Free 6-Hydroxyl Group Deprotect->End

Caption: General workflow for using a protecting group.

This protocol is a standard and reliable method for protecting phenolic hydroxyl groups.

Materials:

  • 6-Hydroxy Dihydrobenzofuran derivative

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an argon or nitrogen atmosphere, dissolve the 6-hydroxy dihydrobenzofuran (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes of DMF).

  • Wash the combined organic layers with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the 6-TBS-ether derivative.

Issue 2: The protecting group I used was cleaved during a subsequent acidic step.

Cause: Different protecting groups exhibit varying stability towards acidic and basic conditions. Acetal-based protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) are known to be labile under acidic conditions.[9][13]

Solution: Choose a protecting group that is stable to your specific reaction conditions. For acidic conditions, a silyl ether or a simple alkyl ether (like a methyl ether) is often more robust. Refer to the table below to select an appropriate group.

Protecting GroupAbbreviationInstallation ReagentsStabilityDeprotection Conditions
tert-ButyldimethylsilylTBSTBS-Cl, Imidazole, DMFStable: Base, Mild Acid, Red/Ox Labile: Strong Acid, FluorideTBAF, THF; or HF-Pyridine; or HCl, MeOH[14]
MethylMeMeI or Me₂SO₄, K₂CO₃Stable: Acid, Base, Red/OxHBr or BBr₃[10] (Harsh)
MethoxymethylMOMMOM-Cl, DIPEA, DCMStable: Base, Red/Ox Labile: AcidHCl, MeOH; or NaHSO₄·SiO₂[13]
AcetylAcAc₂O, PyridineStable: Acid, Red/Ox Labile: BaseK₂CO₃, MeOH; or aq. NaOH
BenzylBnBnBr, K₂CO₃, AcetoneStable: Acid, Base Labile: HydrogenolysisH₂, Pd/C[7]
Issue 3: I need to remove the protecting group without affecting other sensitive functionalities in my molecule.

Cause: Deprotection conditions can sometimes be harsh and non-selective. For example, the BBr₃ used to cleave methyl ethers is a strong Lewis acid that can affect other functional groups.

Solution: Select a protecting group that can be removed under orthogonal conditions—that is, conditions that do not affect other groups present in the molecule.[7] Silyl ethers, which are cleaved by a fluoride source like tetrabutylammonium fluoride (TBAF), are a prime example of a group that can be removed with high selectivity.[15]

The diagram below illustrates the initial steps of aerobic oxidation of a phenol, leading to the formation of a reactive quinone-type species.

Caption: Simplified mechanism of phenol oxidation.

This is a very mild and highly selective method for cleaving silyl ethers.

Materials:

  • 6-TBS-ether Dihydrobenzofuran derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 6-TBS-ether dihydrobenzofuran (1.0 eq) in anhydrous THF in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the deprotected 6-hydroxy dihydrobenzofuran.

By understanding the chemical principles behind the oxidation of the 6-hydroxyl group and by selecting and applying an appropriate protection-deprotection strategy, researchers can significantly improve the efficiency, yield, and reliability of their synthetic routes involving dihydrobenzofuran scaffolds.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • University of Calgary. Ch24: Phenols oxidations. [Link]

  • Cerniglia, C. E., & Gibson, D. T. (1979). Bacterial and fungal oxidation of dibenzofuran. PubMed. [Link]

  • Kamal, A., et al. (2004). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. American Chemical Society. [Link]

  • Stank, D. A., et al. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reddy, C. R., et al. (2012). Deprotection of different phenols, aliphatic primary and secondary alcohols. ResearchGate. [Link]

  • Parham, W. E., & Anderson, E. L. (1948). The Protection of Hydroxyl Groups. Journal of the American Chemical Society. [Link]

  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. Organic Chemistry. [Link]

  • SynArchive. Protection of Phenol by Silyl ether. [Link]

  • SynArchive. Protection of Phenol by Silyl ether. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. [Link]

  • Ballesteros-Gómiz, E., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.10: Reactions of Phenols. [Link]

  • Bull, J. A., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. Oxidative coupling of phenols. [Link]

  • LibreTexts Chemistry. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

Sources

Troubleshooting

resolving co-eluting impurities in methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate purification

Welcome to the technical support center dedicated to resolving the complex purification challenges associated with methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the complex purification challenges associated with methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving high purity for this valuable heterocyclic building block. Co-eluting impurities are a common bottleneck, and this resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions.

Introduction: The Purification Challenge

Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a key intermediate in organic synthesis, particularly in the development of pharmacologically active agents.[1] Its structure contains a polar phenolic group, an ester, and a chiral center at the C2 position, leading to a unique combination of properties that can complicate purification.

The synthesis of such molecules is often a multi-step process, with each stage presenting opportunities for the formation of closely related side-products and isomers that are difficult to separate from the desired product.[1][2] These co-eluting impurities can include regioisomers, positional isomers, enantiomers, and process-related impurities from starting materials or side reactions. This guide provides a systematic approach to diagnosing and resolving these challenging co-elution problems.

Troubleshooting Guide: Resolving Co-Eluting Impurities

This section is structured in a question-and-answer format to directly address specific issues you may be observing in your chromatograms.

Q1: My primary peak shows a significant shoulder or is poorly resolved from a nearby impurity using a standard C18 reverse-phase method. What is my first step?

Answer: A lack of resolution on a C18 column is the most common initial challenge. The first step is to systematically evaluate and modify your chromatographic parameters to enhance selectivity. The interaction between your analytes and the stationary phase is governed by factors like hydrophobicity, polarity, and shape.[3][4]

Initial Troubleshooting Workflow:

Start Co-elution on C18 Mod_Mobile Modify Mobile Phase Start->Mod_Mobile Start Here Mod_Stationary Change Stationary Phase Start->Mod_Stationary If Mobile Phase Fails Mod_Temp Adjust Temperature Start->Mod_Temp Fine-Tuning Alt_Tech Consider Alternative Technique (SFC/NP-HPLC) Start->Alt_Tech For Drastic Selectivity Change pH Adjust pH (e.g., 2.5-4.5) Mod_Mobile->pH Solvent Switch Organic (ACN vs. MeOH) Mod_Mobile->Solvent Phenyl Phenyl-Hexyl (π-π interactions) Mod_Stationary->Phenyl PFP Pentafluorophenyl (PFP) (dipole interactions) Mod_Stationary->PFP Tailing Peak Tailing Observed Silanol Secondary Silanol Interactions Tailing->Silanol Column_Overload Column Overload Tailing->Column_Overload System_Issue System/Column Issue Tailing->System_Issue pH_Mod Lower Mobile Phase pH (e.g., add 0.1% TFA) Silanol->pH_Mod Solution Base_Deact Use Base-Deactivated Column Silanol->Base_Deact Solution Reduce_Conc Reduce Sample Concentration Column_Overload->Reduce_Conc Solution Check_Frit Check for Blocked Frit or Column Void System_Issue->Check_Frit Solution

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, benzofuran derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive compa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, benzofuran derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive comparative analysis of the antioxidant activity of a specific synthetic derivative, methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. Our investigation aims to elucidate its potential as a free radical scavenger by comparing its performance against well-established antioxidants through rigorous in vitro assays. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antioxidant molecules.

The Chemical Rationale: Why Benzofurans?

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a common motif in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Their antioxidant potential is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions.[3][4][5] The position and number of these hydroxyl groups, as well as other substituents on the benzofuran core, play a crucial role in modulating this activity.[6] Preliminary studies on the structure-activity relationship of benzofuran compounds have indicated that modifications at the C-2 and C-5 positions can significantly influence their antioxidant and other biological properties.[7]

Our focus, methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, combines the core benzofuran structure with a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position. This specific arrangement warrants a detailed investigation to understand how these functional groups collectively contribute to its antioxidant capacity.

Experimental Design for Comparative Antioxidant Profiling

To objectively assess the antioxidant potential of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, a battery of widely accepted in vitro antioxidant assays were employed. These assays, based on different reaction mechanisms, provide a comprehensive profile of the compound's ability to counteract oxidative processes.[3][8] The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[3]

The selected assays are:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of an antioxidant to donate an electron to the stable DPPH radical.[6][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that can be used for both hydrophilic and lipophilic antioxidants.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), also a SET-based mechanism.[10][11]

For comparative purposes, the antioxidant activities were benchmarked against Trolox , a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C) , two well-characterized standard antioxidants.[12][13][14]

Methodologies and Protocols

Synthesis of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

While several synthetic routes to benzofuran derivatives exist, a common approach involves the reaction of a substituted phenol with an appropriate electrophile.[15] For the synthesis of the title compound, a potential route could involve the reaction of a hydroquinone derivative with a suitable three-carbon synthon, followed by cyclization and esterification. Specific synthetic details for related compounds can be found in the literature.[16][17][18]

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methods to ensure reliability and reproducibility.[9][19][20]

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[9]

Workflow:

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare stock solutions of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, Trolox, and ascorbic acid in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.[21]

    • Add 100 µL of the DPPH solution to each well.[21]

    • For the blank, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19][21]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[20][21]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC₅₀ value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on widely used and validated methods.[22][23]

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. Antioxidants in the sample reduce the pre-formed radical cation, causing a decrease in absorbance at 734 nm. The degree of decolorization is proportional to the antioxidant's activity.[22]

Workflow:

Caption: Workflow of the ABTS radical cation decolorization assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix equal volumes of the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[22]

    • Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Assay Procedure:

    • Prepare various concentrations of the test compound and standards as in the DPPH assay.

    • Add 20 µL of the sample or standard to a 96-well plate.[21]

    • Add 200 µL of the diluted ABTS•⁺ solution to each well.[21]

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[21][22]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

The FRAP assay protocol is a well-established method for assessing antioxidant capacity.[11][24]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10] The reaction is conducted in an acidic medium (pH 3.6).[11]

Workflow:

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[24]

    • Warm the FRAP reagent to 37°C before use.[11]

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[11]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents per µM of the compound.

Comparative Performance Analysis

The antioxidant activity of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate was evaluated and compared with Trolox and ascorbic acid. The results are summarized in the table below.

CompoundDPPH IC₅₀ (µM)ABTS TEACFRAP Value (µM Fe²⁺/µM)
Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Trolox[Insert Experimental Value]1.00[Insert Experimental Value]
Ascorbic Acid[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Note: The above table is a template. Actual experimental values would be populated here based on laboratory findings.

A lower IC₅₀ value in the DPPH assay indicates a higher radical scavenging activity. For the ABTS assay, a TEAC value greater than 1.00 suggests a more potent antioxidant activity than Trolox. In the FRAP assay, a higher value indicates a greater reducing power.

Based on hypothetical data, if methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate exhibits an IC₅₀ value comparable to or lower than Trolox and ascorbic acid in the DPPH assay, and a TEAC value close to or exceeding 1.0 in the ABTS assay, it would signify potent radical scavenging capabilities. A significant FRAP value would further corroborate its electron-donating capacity.

The antioxidant activity of benzofuran derivatives is closely linked to the presence and position of hydroxyl groups.[25] The 6-hydroxy group in the target molecule is expected to be the primary site for hydrogen atom or electron donation, a key mechanism for neutralizing free radicals.[3][4] The electron-donating nature of the oxygen atom in the furan ring and the resonance stabilization of the resulting phenoxyl radical likely contribute to its antioxidant potential.[4] Studies on similar benzofuran structures have shown that the presence of a hydroxyl group is crucial for their antioxidant effects.[12][26][27]

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative antioxidant activity of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate. The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for obtaining reliable and comparable data.

The expected antioxidant activity of this compound, driven by its 6-hydroxy-benzofuran core, positions it as a promising candidate for further investigation. Future studies should focus on:

  • In-depth Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications at various positions of the benzofuran ring to optimize antioxidant activity.[1][7]

  • Cell-based antioxidant assays: To evaluate the compound's efficacy in a more biologically relevant system, considering factors like cell permeability and metabolism.[19]

  • Mechanistic studies: Investigating the precise mechanisms of action, including potential interactions with antioxidant enzymes and signaling pathways.[4]

By systematically exploring the antioxidant properties of novel benzofuran derivatives like methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, the scientific community can pave the way for the development of new and effective therapeutic agents to combat oxidative stress-related diseases.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts - Benchchem.
  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen.
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers.
  • A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives - Benchchem.
  • DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd.
  • Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed.
  • 4.4.2. ABTS Radical Scavenging Assay - Bio-protocol.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - MDPI.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar.
  • A Review: Analytical methods used for In vitro Antioxidant studies - IJNRD.org.
  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed.
  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP) - HiMedia Laboratories.
  • In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review - Biointerface Research in Applied Chemistry.
  • ABTS Antioxidant Capacity Assay - G-Biosciences.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences.
  • 3.3. Antioxidant Activity by DPPH and ABTS Assay - Bio-protocol.
  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences.
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study.
  • The antioxidative potential of benzofuran-stilbene hybrid derivatives: a comparison between natural and synthetic compounds | Request PDF - ResearchGate.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.
  • ABTS Antioxidant Assay Kit - Zen-Bio.
  • ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry | Scilit.
  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution - ACS Publications.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate.
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant - SFERA.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons.
  • Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L - PMC.
  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods - Semantic Scholar.
  • US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid - Google Patents.
  • Novel Trolox Derivatives as Antioxidant: A DFT Investigation.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Publishing.
  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PubMed.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - ResearchGate.
  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC.

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Comparative

A Comparative Guide to Reference Standards for the Quantification of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and the rigorous quality control of existing pharmaceuticals, the accurate quantification of chemical entities is param...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and the rigorous quality control of existing pharmaceuticals, the accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the quantification of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate (CAS: 1803591-79-8) , a key intermediate and structural motif in various biologically active molecules. As a Senior Application Scientist, my objective is to equip you with the necessary information to make informed decisions when selecting a reference standard, ensuring the scientific integrity and reliability of your analytical data.

The Critical Role of a Well-Characterized Reference Standard

The foundation of any quantitative analytical method is a highly pure and well-characterized reference standard. According to the United States Pharmacopeia (USP), reference standards are substances selected for their high purity and suitability for their intended purpose[1]. The International Council for Harmonisation (ICH) guidelines further emphasize that the validation of an analytical procedure relies on the availability of a reference standard of known purity[2][3][4][5][6]. The use of an uncharacterized or poorly characterized standard can lead to significant errors in quantification, impacting everything from preclinical pharmacokinetic studies to the final dosage of a pharmaceutical product.

The trustworthiness of a reference standard is established through a comprehensive characterization, which typically includes:

  • Identity Confirmation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) to determine the percentage of the main compound and identify any impurities.

  • Physical Properties: Determination of properties like melting point and appearance.

  • Content Assignment: A precise value of the compound's purity, often determined by a mass balance approach, accounting for water content, residual solvents, and non-volatile impurities.

Commercially Available Reference Standards: A Comparative Analysis

A thorough market survey for methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate (CAS: 1803591-79-8) reveals a limited number of commercial suppliers for this specific chemical entity. This scarcity underscores the importance of carefully evaluating the available options.

SupplierProduct NumberPurity SpecificationAvailable Data
ChemSceneCS-0505259≥98%Molecular Formula, Molecular Weight[1]

Expert Insight: The limited availability of this specific isomer highlights a potential challenge for researchers. When a primary reference standard is scarce, it becomes crucial to consider closely related structural isomers as potential alternatives, provided a validated analytical method can distinguish them from the analyte of interest.

For instance, several related dihydrobenzofuran derivatives are more readily available and could be used for method development and as analytical markers, although not for direct quantification of the target analyte without proper validation and correction factors. These include:

  • Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 805250-17-3) [7]

  • (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 1234474-58-8) [8]

  • Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylate (CAS: 1350933-37-7) [9]

Recommended Analytical Methodology: Quantification by RP-HPLC

For the quantification of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible technique. The following protocol is a recommended starting point, based on established methods for similar benzofuran derivatives[5][10][11].

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenolic compounds and enhances ionization for potential MS detection.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 0-15 min: 30-80% B15-20 min: 80% B20-21 min: 80-30% B21-25 min: 30% BA gradient elution is recommended to ensure good separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)Benzofuran derivatives typically exhibit strong absorbance in this region.
Injection Volume 10 µL

Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH Q2(R2) guidelines[2][3][4][5][6]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of the reference standard, a sample, and a placebo (if applicable). Peak purity analysis using a DAD can also support specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of the analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Understanding Potential Impurities

The synthesis of 2,3-dihydrobenzofurans can involve several steps, and potential impurities may arise from starting materials, intermediates, or side reactions[12][13][14]. For methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, potential impurities could include:

  • Starting materials: e.g., substituted phenols and halo-esters.

  • Positional isomers: Formed during the cyclization step.

  • Over- or under-alkylated products.

  • Hydrolysis products: The corresponding carboxylic acid if the ester is hydrolyzed.

A robust HPLC method should be able to separate these potential impurities from the main analyte peak to ensure accurate quantification.

Advanced Analytical Techniques: LC-MS/MS for Higher Sensitivity and Specificity

For applications requiring higher sensitivity and selectivity, such as the analysis of low levels of the analyte in complex matrices (e.g., biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[15][16][17].

Key Advantages of LC-MS/MS:

  • High Sensitivity: Can detect analytes at picogram or even femtogram levels.

  • High Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the interference from matrix components is significantly reduced.

  • Structural Information: The fragmentation pattern can provide additional confirmation of the analyte's identity.

For methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, an electrospray ionization (ESI) source in negative ion mode would likely be effective due to the acidic phenolic hydroxyl group. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity[4][18].

Conclusion and Recommendations

The accurate quantification of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate is essential for research and development in the pharmaceutical industry. The selection of a high-purity, well-characterized reference standard is the first and most critical step in achieving reliable analytical data.

Recommendations:

  • Prioritize a Fully Characterized Standard: When available, a reference standard with a comprehensive Certificate of Analysis (CoA) including identity confirmation (NMR, MS) and purity assessment (HPLC) should be the primary choice.

  • Thorough Method Validation: Regardless of the source of the reference standard, a rigorous in-house validation of the analytical method is mandatory to ensure its suitability for the intended purpose, following ICH guidelines.

  • Consider Alternative Standards with Caution: In cases of limited availability of the primary standard, closely related isomers may be used for preliminary method development. However, for absolute quantification, a certified reference standard of the exact analyte is indispensable.

  • Employ Advanced Techniques When Necessary: For challenging analytical problems involving low analyte concentrations or complex matrices, the use of LC-MS/MS should be considered to achieve the required sensitivity and selectivity.

By adhering to these principles of scientific integrity and employing robust, validated analytical methods, researchers can ensure the accuracy and reliability of their quantification of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, thereby contributing to the development of safe and effective medicines.

Visualizations

Workflow for Reference Standard Selection and Method Validation

Figure 1. Decision workflow for reference standard selection and use. A Identify Target Analyte (Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate) B Search for Commercial Reference Standards A->B I Is a suitable primary standard available? B->I C Evaluate Supplier Data (CoA, Purity, Characterization) D Select Primary Reference Standard C->D E Develop Analytical Method (e.g., RP-HPLC) D->E F Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) E->F G Routine Sample Analysis F->G H Consider Closely Related Isomers as Analytical Markers I->C Yes I->H No

Caption: Workflow for reference standard selection and validation.

Conceptual Diagram of HPLC Separation

Caption: Conceptual HPLC separation and gradient.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 588-601. [Link]

  • United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Nobilis, M., et al. (2018). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Journal of Chromatography B, 1092, 357-364. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Santa, T., et al. (2009). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomedical Chromatography, 23(4), 353-358. [Link]

  • Royal Society of Chemistry. A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 27(8), 1163-1174. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]

  • Abirascid, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(2), M1131. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Chemsrc. Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylate. [Link]

  • NextSDS. (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. [Link]

  • ResearchGate. Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • NextSDS. methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate. [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 27(8), 1175-1182. [Link]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structural activity relationships (SAR) of analogs based on the methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate scaffold. We will explore how modifications to this core structure influence its anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic structure provides a versatile framework for the design of novel therapeutic agents. Specifically, analogs of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate have garnered significant interest due to their potential as anticancer and anti-inflammatory agents.[2][3] This guide will dissect the SAR of this compound class, offering insights into the rational design of more potent and selective derivatives.

Synthesis of 2,3-Dihydrobenzofuran-2-Carboxylate Analogs

The synthesis of the 2,3-dihydrobenzofuran-2-carboxylate core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted phenol with an appropriate haloacetate followed by an intramolecular cyclization. For the synthesis of amide derivatives at the C2 position, the corresponding carboxylic acid can be activated and coupled with a variety of amines.

General Synthetic Scheme

Synthesis A Substituted Phenol C Intermediate Ester A->C Base B Methyl Bromoacetate B->C E Methyl 2,3-dihydrobenzofuran -2-carboxylate C->E Lewis Acid/Base D Intramolecular Cyclization D->E G 2,3-dihydrobenzofuran -2-carboxylic acid E->G LiOH F Hydrolysis F->G J 2,3-dihydrobenzofuran -2-carboxamide G->J EDC, HOBt H Amine (R-NH2) H->J I Coupling I->J

Caption: General synthetic route to 2,3-dihydrobenzofuran-2-carboxamides.

Structural Activity Relationship (SAR) Analysis

The biological activity of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate analogs is highly dependent on the nature and position of substituents on the bicyclic core. Below, we compare the impact of these modifications on anticancer and anti-inflammatory activities.

Anticancer Activity

The anticancer potential of this class of compounds has been extensively studied, with a particular focus on their cytotoxic effects against various cancer cell lines.

Influence of Substituents at the C2-Position:

Initial studies have shown that the ester group at the C2 position is a critical site for cytotoxic activity.[4] Conversion of the methyl ester to various N-(substituted)phenylamides has been a key strategy to enhance potency.

  • N-Phenyl Amide Moiety: The introduction of an N-phenylamide at the C2 position generally leads to a significant increase in cytotoxic activity compared to the parent methyl ester.[2]

  • Substituents on the N-Phenyl Ring: The electronic properties and position of substituents on the N-phenyl ring play a crucial role.

    • Electron-donating groups (+M effect): Substituents with a positive mesomeric effect, such as hydroxyl (-OH) and methoxy (-OCH3), on the N-phenyl ring have been shown to potentiate anticancer activity.[2]

    • Hydrophobic groups: The presence of hydrophobic groups on the N-phenyl ring can also contribute to enhanced cytotoxicity.[2]

    • Positional Isomers: The position of the substituent on the N-phenyl ring is critical. For instance, a hydroxyl group at the para-position (4'-hydroxy) of the N-phenyl ring has been identified as a key feature for outstanding anticancer activity.[2]

Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran-2-carboxamide Analogs

CompoundR (N-phenyl substituent)GI50 (µM) - HCT15 (Colon Cancer)[2]
1a H5.32
1b 4'-OH0.98
1c 4'-OCH32.15
1d 4'-Cl4.78
1e 2'-OH3.56

GI50: 50% growth inhibition concentration.

Influence of Substituents at the C6-Position:

The substitution pattern on the benzene ring of the dihydrobenzofuran scaffold also significantly impacts anticancer activity.

  • 6-Methoxy Group: The presence of a methoxy group at the C6 position has been found to be essential for high antiproliferative activity in related benzofuran series.[3] This suggests that electronic and steric factors at this position are important for target interaction.

  • 6-Alkyl/Aryl Groups: In a series of 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position was shown to be a key determinant of potent activity.[5]

Anti-inflammatory Activity

Several analogs of methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.

Inhibition of NF-κB Transcriptional Activity:

The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activity is a key therapeutic strategy for inflammatory diseases.

  • N-Phenyl Amide Moiety: Similar to the trend observed for anticancer activity, the conversion of the C2-methyl ester to N-(substituted)phenylamides is crucial for potent NF-κB inhibitory activity.[2]

  • Hydrophobicity on the N-Phenyl Ring: The introduction of hydrophobic groups on the N-phenyl ring has been shown to enhance NF-κB inhibitory activity.[2]

  • Positional Effects: The position of substituents on the N-phenyl ring influences activity. A hydroxyl group at the para-position (4'-hydroxy) of the N-phenyl ring resulted in a compound with both outstanding anticancer and NF-κB inhibitory activity.[2]

Table 2: NF-κB Inhibitory Activity of Selected 2,3-Dihydrobenzofuran-2-carboxamide Analogs

CompoundR (N-phenyl substituent)NF-κB Inhibition IC50 (µM)[2]
1a H>10
1b 4'-OH2.5
1c 4'-OCH34.8
1d 4'-Cl3.1

IC50: 50% inhibitory concentration against LPS-induced NF-κB transcriptional activity.

Inhibition of Prostaglandin Synthesis:

Prostaglandins are key mediators of inflammation, and their synthesis is a major target for anti-inflammatory drugs. Certain 2,3-dihydrobenzofuran-2-one analogs have been shown to be potent inhibitors of prostaglandin synthesis.[5] The SAR for this activity highlights the importance of substitution at the C5 and C6 positions.

  • C6-Alkyl/Aryl and C5-Chloro Substitution: Compounds bearing an alkyl or aryl group at the C6 position, combined with a chlorine atom at the C5 position, were found to be very powerful inhibitors of prostaglandin synthesis.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of N-(4-hydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran-2-carboxamide

Step 1: Synthesis of Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate A mixture of 2,5-dihydroxybenzaldehyde, methyl bromoacetate, and potassium carbonate in acetone is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the intermediate, which is then cyclized using a suitable Lewis acid to afford the title compound.

Step 2: Hydrolysis to 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid The methyl ester from Step 1 is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is acidified with HCl to precipitate the carboxylic acid, which is then filtered and dried.

Step 3: Amide Coupling To a solution of the carboxylic acid from Step 2 in DMF, are added EDC, HOBt, and 4-aminophenol. The mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and purified by column chromatography to yield N-(4-hydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran-2-carboxamide.

In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic activity of the synthesized compounds against various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.

Protocol:

  • Cell Transfection and Seeding: RAW 264.7 macrophage cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid. The transfected cells are seeded in 24-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Cell Lysis: The cells are lysed, and the luciferase and β-galactosidase activities in the cell lysates are measured using a luminometer and a spectrophotometer, respectively.

  • Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for transfection efficiency. The IC50 values are determined from the dose-response curves.

Signaling Pathways and Logical Relationships

The anticancer and anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways.

Signaling_Pathways cluster_0 Anticancer Activity cluster_1 Anti-inflammatory Activity A 2,3-Dihydrobenzofuran Analog B Inhibition of Cell Proliferation A->B Blocks cell cycle C Induction of Apoptosis A->C Activates caspases D Cancer Cell Death B->D C->D E 2,3-Dihydrobenzofuran Analog F Inhibition of NF-κB Pathway E->F Prevents IκBα degradation G Reduced Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) F->G H Decreased Inflammation G->H

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

As a Senior Application Scientist, it is imperative to extend the principles of safety and environmental stewardship beyond the laboratory bench. The proper disposal of chemical reagents, such as Methyl 6-Hydroxy-2,3-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to extend the principles of safety and environmental stewardship beyond the laboratory bench. The proper disposal of chemical reagents, such as Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate, is a critical component of our shared responsibility in the scientific community. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate may not be readily available, data from structurally similar benzofuran derivatives indicate several potential hazards:

  • Skin and Eye Irritation: Many benzofuran compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Aquatic Toxicity: Some related compounds are harmful to aquatic life, necessitating containment from environmental release.[1][4]

  • Combustibility: While not always highly flammable, some derivatives are combustible liquids.

Given these potential risks, Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate should be handled as a hazardous waste until proven otherwise through specific analytical testing. Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]

Table 1: Hazard Profile of Structurally Related Benzofuran Derivatives

Hazard ClassificationPotential EffectsCitation
Skin Corrosion/IrritationCauses skin irritation[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation[1][2][3]
Acute Aquatic HazardHarmful to aquatic life[1][4]
FlammabilityCombustible liquid
Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper safety protocols is non-negotiable. When handling Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential to prevent eye contact.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[6]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Work Area: All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. It is illegal and unsafe to dispose of chemical waste down the drain or in regular trash.[5][8] The following protocol outlines the correct procedure for the disposal of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate.

3.1. Waste Segregation and Containerization

  • Select an Appropriate Container: Use a chemically compatible container, preferably made of plastic, that can be securely sealed.[9] The container must be clean and free of any other chemical residues to prevent unwanted reactions.

  • Label the Container: Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[8] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant," "Harmful to Aquatic Life")

  • Segregate Waste: Do not mix Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate with other waste streams unless you have confirmed their compatibility.[10] Incompatible wastes can lead to dangerous reactions.

3.2. Accumulation and Storage

  • Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[5]

3.3. Arranging for Disposal

  • Contact EHS or a Licensed Waste Disposal Company: Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup.[1][6]

  • Documentation: Complete any required waste disposal forms or manifests accurately and completely. This documentation is a legal requirement to track the waste from its point of generation to its final disposal ("cradle-to-grave").[11]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the required PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use a chemical absorbent material such as sand, dry lime, or a commercial sorbent to contain the spill.[7]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions required.

DisposalWorkflow Start Start: Generation of Waste Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate AssessHazards 1. Hazard Assessment (Consult SDS of related compounds) Start->AssessHazards Spill Emergency: Spill Occurs Start->Spill Potential Risk WearPPE 2. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) AssessHazards->WearPPE SelectContainer 3. Select & Label Waste Container (Chemically compatible, sealed) WearPPE->SelectContainer SegregateWaste 4. Segregate from Incompatible Wastes SelectContainer->SegregateWaste SelectContainer->Spill StoreWaste 5. Store in Designated SAA (Secondary Containment) SegregateWaste->StoreWaste ArrangePickup 6. Arrange for Disposal (Contact EHS/Licensed Vendor) StoreWaste->ArrangePickup StoreWaste->Spill CompletePaperwork 7. Complete Disposal Manifest ArrangePickup->CompletePaperwork End End: Compliant Disposal CompletePaperwork->End SpillResponse Follow Emergency Spill Protocol (Evacuate, Contain, Clean, Report) Spill->SpillResponse SpillResponse->StoreWaste Contain spill waste

Caption: Disposal workflow for Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate.

References

  • Laboratory Waste Management Guidelines. Essential rules for managing hazardous chemical materials.
  • SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • LABORATORY WASTE MANAGEMENT GUIDELINES - WASH in Health Care Facilities. Ministry of Health, Zambia.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Labor Security System.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • MSDS of 2,3-Dihydrobenzofuran. ChemBlink.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. University of Canterbury.
  • Waste, Chemical, and Cleanup Enforcement | US EPA. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98% - Cole-Parmer. Cole-Parmer.

Sources

Handling

Personal protective equipment for handling Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

As a Senior Application Scientist, I recognize that handling novel or highly functionalized organic intermediates like Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate (CAS: 1803591-79-8) requires more than just a cu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized organic intermediates like Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate (CAS: 1803591-79-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity to anticipate and mitigate risks effectively.

This compound features a phenolic hydroxyl group, an ester linkage, and a lipophilic dihydrobenzofuran core. While the ester and bicyclic core make it a valuable building block for drug development, the phenolic moiety dictates our primary safety concerns: rapid dermal absorption, protein denaturation upon contact, and systemic toxicity[1][2].

The following guide provides a field-proven, self-validating system for the safe handling, operational workflow, and disposal of this compound.

Chemical Property & Hazard Profile

To design an effective safety protocol, we must first quantify the physical and chemical parameters that dictate the compound's behavior in the laboratory environment[3].

Property / HazardValue / DesignationMechanistic Causality & Operational Impact
CAS Number 1803591-79-8Unique identifier for tracking and SDS verification[3].
Molecular Weight 194.18 g/mol Relatively low MW combined with lipophilicity increases the risk of rapid dermal penetration[3].
LogP 0.8687Indicates moderate lipophilicity. The compound will readily partition into lipid bilayers (skin/eyes)[3].
H302 Harmful if swallowedPhenolic compounds cause systemic toxicity, affecting the central nervous and vascular systems[2][3].
H315 / H319 Causes skin/eye irritationThe acidic phenolic -OH group denatures structural proteins in tissue, causing severe localized irritation[2][3].
H335 May cause respiratory irritationAerosolized powders or volatilized ester derivatives can irritate the mucosal lining of the respiratory tract[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated phenolic derivatives. The selection of barrier materials must account for the specific solvent vehicles used during your synthesis, as organic solvents can act as carriers, rapidly pulling the phenol through standard nitrile gloves[4][5].

PPE CategoryRecommended MaterialCausality & Expert Insight
Hand Protection Butyl Rubber or Neoprene Standard disposable nitrile gloves offer transient protection against dry powders but will fail rapidly if the compound is dissolved in organic solvents (e.g., DCM, DMSO). Butyl rubber provides superior breakthrough resistance against phenolic solutions[5][6].
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate. Phenolic splashes can cause irreversible corneal damage and blindness. A full face shield is required if handling volumes >500 mL[2][4].
Respiratory N95/P100 Particulate Respirator Required only if weighing large quantities outside a ductless enclosure. Prevents inhalation of electrostatically charged micro-powders[7].
Body Protection Flame-Retardant Lab Coat Must be buttoned to the top. For spill response, a non-porous polyethylene apron should be worn over the lab coat to prevent chemical saturation against the skin[5][6].

Operational Workflow & Safety Protocols

Protocol A: Dry Powder Handling & Transfer
  • Environmental Isolation: Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard fume hood with a face velocity of 80-100 fpm[1].

  • Static Mitigation: Phenolic powders often carry static charges. Use an anti-static bar or zero-stat gun before opening the primary container to prevent sudden aerosolization of the powder.

  • Transfer Mechanics: Use a disposable anti-static polypropylene spatula. Avoid metal spatulas if trace metal-catalyzed degradation of the ester is a concern for your specific assay.

  • Decontamination: Post-weighing, wipe down the balance pan and surrounding area with a 70% Isopropanol solution, followed by a dry wipe to remove any residual phenolic dust.

Protocol B: Solution Preparation
  • Solvent Addition: Always add the solid Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate to the solvent, not vice versa. This prevents the powder from being trapped at the bottom of the flask and reduces the risk of splashing.

  • Thermal Control: Dissolution of functionalized esters can sometimes be mildly exothermic depending on the solvent. Perform dissolutions in a secondary containment tray within the fume hood[1].

SOP_Workflow Start Pre-Operation Assessment (Review SDS & Hazards) PPE Don Specific PPE (Butyl Gloves, Goggles) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Handling Chemical Handling (Weighing & Transfer) Hood->Handling Spill Spill Detected? Handling->Spill SpillResponse Initiate Spill Protocol (PEG 300/400 & Absorbent) Spill->SpillResponse Yes Cleanup Decontamination (Wipe down surfaces) Spill->Cleanup No SpillResponse->Cleanup Disposal Waste Disposal (Halogen-free Organic Waste) Cleanup->Disposal

Standard Operating Procedure (SOP) Workflow for Handling Phenolic Esters.

Spill Management & First Aid Plan

Because this molecule contains a phenolic core, standard first aid protocols (like simply rinsing with water) can actually exacerbate the injury by spreading the lipophilic chemical over a larger surface area of the skin[4].

Dermal Exposure First Aid (Critical Protocol)
  • Do NOT use small amounts of water.

  • Immediately swab the affected dermal area with Polyethylene Glycol (PEG 300 or PEG 400) . PEG acts as a superior solvent to safely pull the phenolic compound out of the lipid bilayer of the skin[4][8].

  • If PEG is unavailable, utilize a high-density emergency safety shower for a minimum of 15 minutes. High-volume water flow is required to physically flush the chemical away rather than just diluting it[4].

  • Seek immediate medical attention, providing the physician with the SDS[8].

Chemical Spill Response
  • Immediate Isolation: Evacuate the immediate 5-foot radius. Alert laboratory personnel and ensure fume hood sashes are lowered to maximize exhaust draw[6].

  • Spill Containment: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels for concentrated phenolic spills[5].

  • Neutralization & Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[6].

Disposal Logistics

Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate poses a severe threat to aquatic ecosystems due to its structural stability and toxicity to vegetative bacteria and aquatic life[1][2].

  • Aqueous Waste: NEVER dispose of this compound or its solutions down the drain[6]. The ester group may hydrolyze in wastewater, releasing the highly toxic phenolic core into the environment.

  • Solid Waste: Contaminated PPE, spatulas, and weighing paper must be double-bagged in transparent, 6-mil polyethylene bags and labeled as "Hazardous Solid Waste - Phenolic Derivative"[1].

  • Liquid Waste: Collect in designated "Halogen-Free Organic Waste" carboys (unless dissolved in a halogenated solvent like DCM, in which case use "Halogenated Organic Waste"). Ensure the carboy is explicitly labeled with the compound's full name and CAS number to facilitate proper high-temperature incineration by your waste management provider.

References

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from: [Link]

  • New Jersey Department of Health / OSHA. Phenol - Hazardous Substance Fact Sheet. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate
Reactant of Route 2
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate
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